molecular formula C4H5ClN4 B596300 5-Chloropyrazine-2,3-diamine CAS No. 1259479-81-6

5-Chloropyrazine-2,3-diamine

Cat. No.: B596300
CAS No.: 1259479-81-6
M. Wt: 144.562
InChI Key: GASZPECEAGTOIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloropyrazine-2,3-diamine, with the molecular formula C4H5ClN4, is a valuable diaminopyrazine derivative serving as a key chemical intermediate in organic and medicinal chemistry research . Its structure, featuring both chloro and diamino functional groups on the pyrazine ring, makes it a versatile building block for synthesizing more complex nitrogen-containing heterocycles, which are core structures in many pharmacologically active compounds . While specific studies on this exact molecule are limited, research on closely related 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives highlights the potential of the diaminochloropyrazine scaffold in developing epithelial sodium channel blockers for the treatment of airway diseases such as asthma . Furthermore, other diamino-substituted heterocycles like 2,3-diaminophenazine are recognized for a range of biological activities, including antibacterial, antimicrobial, and anticancer effects, suggesting potential research avenues for this compound . Researchers can utilize this chemical for constructing novel molecular libraries, exploring structure-activity relationships, and developing potential therapeutic agents. The product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloropyrazine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-2-1-8-3(6)4(7)9-2/h1H,(H2,6,8)(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASZPECEAGTOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743674
Record name 5-Chloropyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259479-81-6
Record name 5-Chloropyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: 5-Chloropyrazine-2,3-diamine Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloropyrazine-2,3-diamine is a substituted pyrazine derivative of interest in medicinal chemistry and drug development due to the prevalence of the pyrazine scaffold in pharmacologically active molecules. Pyrazine derivatives are known to exhibit a wide range of biological activities. This document outlines a proposed synthetic route and general characterization methodologies for this compound.

Proposed Synthesis Pathway

A likely synthetic route to this compound involves a multi-step process starting from 2-aminopyrazine. This proposed pathway is based on the known synthesis of the analogous compound, 5-chloropyridine-2,3-diamine, which involves chlorination, nitration, and subsequent reduction.

The proposed three-step synthesis is as follows:

  • Chlorination: Synthesis of 2-amino-5-chloropyrazine from 2-aminopyrazine.

  • Nitration: Synthesis of 2-amino-5-chloro-3-nitropyrazine from 2-amino-5-chloropyrazine.

  • Reduction: Synthesis of this compound from 2-amino-5-chloro-3-nitropyrazine.

G cluster_0 Proposed Synthetic Workflow for this compound A 2-Aminopyrazine B Chlorination A->B N-Chlorosuccinimide (NCS) in DCM C 2-Amino-5-chloropyrazine B->C D Nitration C->D HNO3 / H2SO4 E 2-Amino-5-chloro-3-nitropyrazine D->E F Reduction E->F e.g., Fe / HCl or Catalytic Hydrogenation G This compound F->G

A proposed multi-step synthesis of this compound.

Experimental Protocols (Proposed and Adapted)

The following protocols are adapted from literature procedures for analogous compounds and should be optimized for the synthesis of the target molecule.

Step 1: Synthesis of 2-Amino-5-chloropyrazine (Precursor)

This protocol is adapted from a general method for the chlorination of aminopyrazines.

Materials:

  • 2-Aminopyrazine

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Under a nitrogen atmosphere, dissolve 2-aminopyrazine in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add N-Chlorosuccinimide (NCS) portion-wise to the stirred solution.

  • Heat the reaction mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Amino-5-chloro-3-nitropyrazine (Intermediate)

This protocol is based on the nitration of 2-amino-5-chloropyridine.[1][2][3][4]

Materials:

  • 2-Amino-5-chloropyrazine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

Procedure:

  • In a flask immersed in an ice bath, cool concentrated sulfuric acid.

  • Slowly add 2-amino-5-chloropyrazine to the cold sulfuric acid with stirring, ensuring the temperature does not rise significantly.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate vessel, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-amino-5-chloropyrazine, maintaining a low temperature (e.g., 0-5°C).

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time, followed by stirring at room temperature, and then gentle heating (e.g., 50-60°C) to promote the rearrangement of the initially formed nitramine intermediate.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution).

  • Collect the precipitated product by filtration, wash with water until the washings are neutral, and dry.

Step 3: Synthesis of this compound (Target Compound)

This is a general procedure for the reduction of a nitro group on an aromatic ring.

Materials:

  • 2-Amino-5-chloro-3-nitropyrazine

  • Reduced Iron Powder (Fe)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, charge the 2-amino-5-chloro-3-nitropyrazine, reduced iron powder, ethanol, and water.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture at reflux with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the hot reaction mixture to remove the iron residues and wash the filter cake with hot ethanol.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization.

Characterization

Specific characterization data for this compound is not available. The following tables summarize known data for related precursor and analogous compounds.

Precursor and Analogous Compound Data
Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
2-AminopyrazineC₄H₅N₃95.10117-120Commercial
2-Amino-5-chloropyrazineC₄H₄ClN₃129.55126-129Commercial
2-Amino-5-chloro-3-nitropyridineC₅H₄ClN₃O₂173.56193-197[5]
5-Chloropyridine-2,3-diamineC₅H₆ClN₃143.58Not specified[1]
Spectroscopic Data for Analogous Compound: 5-Chloropyridine-2,3-diamine[1]
¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (100.6 MHz, DMSO-d₆)
δ (ppm) Description
4.99br s, 2H, NH₂
5.55br s, 2H, NH₂
6.69d, 1H, J = 2.3 Hz, CarylH
7.21d, 1H, J = 2.3 Hz, CarylH
IR (ATR, cm⁻¹) Mass Spectrometry (GC/MS)
Wavenumber Description
3392, 3309m, N-H str
3172m, aryl C-H str
1637s, aryl C=C str

General Characterization Workflow

A standard workflow for the characterization of a newly synthesized compound like this compound would involve the following analytical techniques to confirm its structure and purity.

G cluster_1 General Characterization Workflow Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C, DEPT, COSY) Start->NMR Structural Elucidation MS Mass Spectrometry (EI, ESI) Start->MS Molecular Weight Confirmation IR IR Spectroscopy Start->IR Functional Group Identification EA Elemental Analysis Start->EA Purity and Elemental Composition Confirm Structure and Purity Confirmed NMR->Confirm MS->Confirm IR->Confirm EA->Confirm

A typical workflow for the characterization of a synthesized compound.

This technical guide provides a comprehensive overview of a plausible synthetic route to this compound, based on established chemical literature for analogous compounds. It is important to reiterate that the provided experimental protocols are proposed starting points and require optimization and validation in a laboratory setting. The characterization data supplied is for related compounds and serves as a reference for what might be expected for the target molecule. Researchers and scientists are encouraged to use this guide as a foundation for their own investigations into the synthesis and properties of this compound.

References

Spectroscopic Characterization of 5-Chloropyrazine-2,3-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Chloropyrazine-2,3-diamine. Due to the limited availability of public spectroscopic data for this specific molecule, this document serves as a template outlining the expected data and the methodologies for its acquisition. The provided tables contain placeholder data and should be populated with experimentally determined values.

Spectroscopic Data Summary

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for this compound.

NMR Spectroscopy Data

Table 1: ¹H NMR Spectroscopic Data (Placeholder)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
[Value][e.g., s, d, t, q, m][#H][Aromatic CH or NH₂]
[Value][e.g., s, d, t, q, m][#H][Aromatic CH or NH₂]

Table 2: ¹³C NMR Spectroscopic Data (Placeholder)

Chemical Shift (δ) ppmAssignment
[Value][Aromatic C-Cl]
[Value][Aromatic C-NH₂]
[Value][Aromatic C-NH₂]
[Value][Aromatic C-H]
IR Spectroscopy Data

Table 3: FTIR Spectroscopic Data (Placeholder)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
[3500-3300][Strong, Broad]N-H stretch (Amine)
[3100-3000][Medium]C-H stretch (Aromatic)
[1650-1550][Strong]N-H bend (Amine)
[1600-1450][Medium-Strong]C=C stretch (Aromatic)
[1350-1250][Strong]C-N stretch (Aromatic Amine)
[800-600][Strong]C-Cl stretch
Mass Spectrometry Data

Table 4: Mass Spectrometry Data (Placeholder)

m/zRelative Intensity (%)Assignment
[Molecular Ion Peak][Value][M]⁺
[Fragment Ion 1][Value][e.g., M-Cl]⁺
[Fragment Ion 2][Value][e.g., M-NH₂]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters should be optimized for the instrument used and the sample characteristics.

NMR Spectroscopy

A homogeneous solution of this compound is prepared in a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). For ¹H NMR, a concentration of 5-20 mg/mL is typically sufficient, while for ¹³C NMR, a higher concentration of 20-50 mg/mL may be required. The solution is then transferred to a 5 mm NMR tube. Spectra are recorded on a spectrometer, for example, a Bruker 400 MHz instrument. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

FTIR Spectroscopy

For solid samples of this compound, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method can be employed.

  • ATR Method: A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The FTIR spectrum is then recorded.

  • KBr Pellet Method: Approximately 1-2 mg of the finely ground sample is mixed with 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FTIR instrument for analysis.

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra can be obtained using an Agilent series 6890 GC system with a 5973 Mass Selective Detector. For heterocyclic compounds, Electrospray Ionization (ESI) in positive mode is a common technique. The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data FTIR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

NMR_Workflow A Weigh Sample (5-50 mg) B Dissolve in Deuterated Solvent (~0.6 mL) A->B C Transfer to NMR Tube B->C D Acquire ¹H and ¹³C NMR Spectra C->D E Process and Analyze Data D->E F Assign Chemical Shifts and Couplings E->F FTIR_Workflow cluster_prep A Prepare Sample B1 ATR: Place sample on crystal A->B1 B2 KBr: Mix with KBr and press pellet A->B2 C Acquire FTIR Spectrum B1->C B2->C D Process and Analyze Data C->D E Identify Functional Groups D->E

Physical and chemical properties of 5-Chloropyrazine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Chloropyrazine-2,3-diamine for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a heterocyclic amine of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific compound, information from closely related analogs is included to provide a broader context for its potential characteristics and reactivity.

Chemical Identity and Physical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₅ClN₄[1]
Molecular Weight 144.56 g/mol [1]
CAS Number 1259479-81-6[1]
Predicted Boiling Point 378.2 ± 37.0 °C[1]
Predicted Density 1.564 ± 0.06 g/cm³[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Topological Polar Surface Area 77.8 Ų[1]

Note: The boiling point and density are predicted values and should be considered as estimates. Experimental determination is recommended for precise applications.

Spectroscopic Data (Analog-Based)

Direct experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely published. However, data from structurally similar pyrazine derivatives can offer insights into the expected spectral characteristics. Researchers should use this information as a guide for characterization of synthesized this compound.

Table 2: Expected Spectroscopic Features for this compound (Based on Analogs)

TechniqueExpected Features
¹H NMR - Aromatic proton signal (singlet) in the pyrazine ring region. - Broad signals corresponding to the two amine (-NH₂) groups. The chemical shift of these protons can be highly dependent on the solvent and concentration.
¹³C NMR - Four distinct signals for the carbon atoms of the pyrazine ring. The carbon atom attached to the chlorine will be significantly influenced.
FTIR - N-H stretching vibrations for the primary amine groups (typically in the 3300-3500 cm⁻¹ region). - C=N and C=C stretching vibrations characteristic of the pyrazine ring. - C-Cl stretching vibration.
Mass Spec. - A molecular ion peak (M⁺) corresponding to the molecular weight (144.56). - Isotopic pattern characteristic of a compound containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

Synthesis and Experimental Protocols

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted aminopyrazine like this compound.

G General Synthesis Workflow for this compound start Starting Material (e.g., Dichloropyrazine derivative) reaction Amination Reaction (e.g., with Ammonia or protected amine) start->reaction workup Aqueous Work-up (Extraction and Washing) reaction->workup purification Purification (e.g., Column Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, MS, IR, MP) purification->characterization product Pure this compound characterization->product

Caption: A generalized workflow for the synthesis and purification of this compound.

Key Experimental Considerations:
  • Starting Material: A suitable starting material would be a di- or tri-substituted pyrazine that allows for the regioselective introduction of the amino groups and the chlorine atom.

  • Aminimating Agent: Ammonia or a protected amine could be used as the nucleophile to introduce the amino groups.

  • Reaction Conditions: The reaction conditions (solvent, temperature, catalyst) would need to be optimized to achieve the desired product with good yield and purity.

  • Purification: Purification would likely involve standard techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system.

  • Characterization: The final product should be thoroughly characterized using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and its melting point should be determined.

Role in Drug Development and Potential Signaling Pathways

Pyrazine derivatives are a well-established class of compounds in drug discovery, exhibiting a wide range of biological activities.[2] While the specific biological activity of this compound is not extensively documented, its structure suggests potential as a scaffold for developing inhibitors of various enzymes or receptors.

For instance, substituted pyrazines have been investigated as kinase inhibitors. The diamino- and chloro-substituents on the pyrazine ring of this compound could potentially interact with the active site of a kinase, forming hydrogen bonds and other interactions.

The following diagram illustrates a hypothetical signaling pathway where a pyrazine-based inhibitor might act.

G Hypothetical Kinase Signaling Pathway Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization downstream Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) dimerization->downstream proliferation Cell Proliferation, Survival downstream->proliferation inhibitor This compound Derivative (Hypothetical Inhibitor) inhibitor->dimerization Inhibition

Caption: A hypothetical signaling pathway showing the potential inhibitory action of a this compound derivative on a receptor tyrosine kinase.

Reactivity and Stability

The chemical reactivity of this compound is dictated by the pyrazine ring and its substituents.

  • Pyrazine Ring: The pyrazine ring is an electron-deficient aromatic system.

  • Amino Groups: The two amino groups are electron-donating and can act as nucleophiles. They can undergo reactions such as acylation, alkylation, and diazotization.

  • Chloro Group: The chlorine atom is a leaving group and can be displaced by nucleophiles in nucleophilic aromatic substitution reactions.

The stability of the compound under various conditions (e.g., pH, temperature, light) should be experimentally determined. It is advisable to store the compound in a cool, dry, and dark place to prevent degradation.

Conclusion

This compound is a chemical compound with potential applications in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is limited, this guide provides a summary of its known properties and offers insights based on related compounds. Further experimental investigation is necessary to fully elucidate its physical, chemical, and biological characteristics. Researchers are encouraged to use the information presented herein as a foundation for their studies and to perform thorough characterization of any synthesized material.

References

Reactivity of Amino Groups in 5-Chloropyrazine-2,3-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloropyrazine-2,3-diamine is a pivotal heterocyclic building block, primarily recognized for its role as a precursor in the synthesis of pteridine derivatives and other complex nitrogen-containing ring systems. The reactivity of its vicinal amino groups dictates the regiochemical outcome of these synthetic transformations. This technical guide provides a comprehensive overview of the reactivity of the amino groups in this compound, with a focus on its condensation reactions to form pteridines. This document summarizes key reaction pathways, provides detailed experimental protocols, and presents data in a structured format to aid researchers in the strategic use of this versatile reagent.

Introduction

The pyrazine core is a common scaffold in a multitude of biologically active compounds. Specifically, this compound serves as a crucial intermediate in the synthesis of pteridines, which are bicyclic heterocyclic compounds composed of fused pyrazine and pyrimidine rings. The pteridine skeleton is found in a variety of natural products and pharmacologically active molecules. The differential reactivity of the two amino groups in this compound is a key factor in controlling the outcome of synthetic routes targeting substituted pteridines. This guide explores the factors influencing this reactivity and its application in synthesis.

Structural and Electronic Properties

The reactivity of the amino groups in this compound is governed by the electronic effects of the pyrazine ring and the chloro substituent. The pyrazine ring is electron-withdrawing, which reduces the basicity and nucleophilicity of the attached amino groups compared to aniline. The chlorine atom at the 5-position further deactivates the ring through its inductive effect.

Key Reactions and Reactivity of Amino Groups

The most prominent and well-documented reaction of this compound is its condensation with 1,2-dicarbonyl compounds to form pteridines. This reaction, a variant of the Gabriel-Isay synthesis, proceeds through the formation of a dihydropteridine intermediate, which is subsequently oxidized to the aromatic pteridine.

Pteridine Synthesis via Gabriel-Isay Condensation

The Gabriel-Isay condensation is a classical method for the synthesis of pteridines from 1,2-diaminopyrimidines or 1,2-diaminopyrazines and 1,2-dicarbonyl compounds. In the case of this compound, both amino groups participate in the reaction to form the fused pyrimidine ring of the pteridine system.

The general workflow for this reaction is depicted below:

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification cluster_analysis Characterization This compound This compound Solvent (e.g., Ethanol, Acetic Acid) Solvent (e.g., Ethanol, Acetic Acid) This compound->Solvent (e.g., Ethanol, Acetic Acid) 1,2-Dicarbonyl Compound 1,2-Dicarbonyl Compound 1,2-Dicarbonyl Compound->Solvent (e.g., Ethanol, Acetic Acid) Heat Heat Solvent (e.g., Ethanol, Acetic Acid)->Heat Optional: Catalyst (e.g., Acid or Base) Optional: Catalyst (e.g., Acid or Base) Cooling and Precipitation Cooling and Precipitation Heat->Cooling and Precipitation Filtration Filtration Cooling and Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Column Chromatography Column Chromatography Drying->Column Chromatography NMR Spectroscopy NMR Spectroscopy Recrystallization->NMR Spectroscopy Column Chromatography->NMR Spectroscopy Mass Spectrometry Mass Spectrometry NMR Spectroscopy->Mass Spectrometry X-ray Crystallography X-ray Crystallography Mass Spectrometry->X-ray Crystallography

Figure 1. General experimental workflow for pteridine synthesis.

The mechanism involves the initial nucleophilic attack of one of the amino groups on a carbonyl carbon of the 1,2-dicarbonyl compound, followed by cyclization and dehydration to form the pteridine ring system.

reaction_pathway start This compound + 1,2-Dicarbonyl Compound intermediate1 Schiff Base Intermediate start->intermediate1 Condensation intermediate2 Dihydropteridine intermediate1->intermediate2 Intramolecular Cyclization product Substituted Pteridine intermediate2->product Dehydration oxidation Oxidation (e.g., air) intermediate2->oxidation oxidation->product

Figure 2. Simplified reaction pathway for pteridine formation.
Regioselectivity in Condensation Reactions

When unsymmetrical 1,2-dicarbonyl compounds are used, the formation of two regioisomeric pteridines is possible. The regiochemical outcome is dependent on the relative reactivity of the two carbonyl groups and the two amino groups.

Table 1: Factors Influencing Regioselectivity in Pteridine Synthesis

FactorInfluence on Regioselectivity
Electronic Effects of Dicarbonyl Substituents Electron-withdrawing groups on the dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, favoring initial attack by the pyrazine amino group at that position.
Steric Hindrance Bulky substituents on the dicarbonyl compound can hinder the approach of the nucleophilic amino group, directing the reaction to the less sterically encumbered carbonyl group.
Reaction Conditions (pH) The pH of the reaction medium can influence the protonation state of the amino groups and the dicarbonyl compound, thereby affecting the rate and selectivity of the condensation.

While specific quantitative data on the regioselectivity of reactions with this compound is not extensively reported, studies on analogous systems suggest that careful selection of the dicarbonyl component and reaction conditions can favor the formation of a single isomer.

Experimental Protocols

The following are representative experimental protocols for reactions involving this compound, adapted from the literature.

General Procedure for the Synthesis of Pteridines

This protocol describes a general method for the condensation of this compound with a 1,2-dicarbonyl compound.

Materials:

  • This compound

  • 1,2-Dicarbonyl compound (e.g., glyoxal, diacetyl, benzil)

  • Solvent (e.g., absolute ethanol, glacial acetic acid)

  • Optional: Catalyst (e.g., a few drops of concentrated HCl)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

  • Add the 1,2-dicarbonyl compound (1 to 1.1 equivalents) to the solution.

  • If a catalyst is used, add it to the reaction mixture.

  • Heat the mixture to reflux and maintain for a period of 1 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization: The structure of the synthesized pteridine should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. X-ray crystallography can provide definitive structural elucidation.

Other Potential Reactions

While the primary application of this compound is in pteridine synthesis, the amino groups can potentially undergo other reactions common to aromatic amines.

Acylation and Alkylation

Selective mono-acylation or mono-alkylation of one of the amino groups would be a valuable transformation for the synthesis of diverse derivatives. However, achieving high selectivity can be challenging due to the similar reactivity of the two amino groups. Reaction conditions, such as the choice of solvent, temperature, and the nature of the acylating or alkylating agent, would need to be carefully optimized to favor mono-substitution. There is limited specific literature on the selective acylation or alkylation of this compound.

Diazotization

Diazotization of one or both amino groups could provide access to other functionalized pyrazine derivatives. However, the stability of the resulting diazonium salts and the potential for intramolecular cyclization would need to be considered.

Conclusion

This compound is a valuable precursor for the synthesis of pteridine-based compounds. The reactivity of its vicinal amino groups is central to its synthetic utility, primarily through condensation reactions with 1,2-dicarbonyl compounds. Understanding the factors that influence the regioselectivity of these reactions is crucial for the targeted synthesis of specific pteridine isomers. While the exploration of selective mono-functionalization of the amino groups remains an area for further investigation, the established role of this compound in pteridine synthesis continues to be of significant interest to researchers in medicinal chemistry and materials science. This guide provides a foundational understanding of the reactivity of this important heterocyclic building block to facilitate its effective use in chemical synthesis.

Potential Applications of 5-Chloropyrazine-2,3-diamine in Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloropyrazine-2,3-diamine is a heterocyclic compound with a unique combination of reactive functional groups: a pyrazine ring, two vicinal amino groups, and a chloro substituent. While its direct applications in materials science are not yet extensively documented, its structure suggests significant potential as a versatile building block for a range of advanced materials. This technical guide explores the prospective applications of this compound in the synthesis of high-performance polymers, coordination compounds, and functional dyes. The presence of the electron-deficient pyrazine ring, coupled with the nucleophilic amino groups and the reactive chlorine atom, opens avenues for creating materials with tailored electronic, thermal, and optical properties. This document provides a theoretical framework and predictive data for the use of this compound in materials development, supported by detailed, analogous experimental protocols.

Introduction

The field of materials science is in constant pursuit of novel molecular building blocks that can lead to materials with enhanced performance characteristics. Aromatic and heteroaromatic diamines are a cornerstone in the synthesis of a wide array of functional polymers and materials. This compound presents an intriguing molecular architecture. The pyrazine core is known for its electron-accepting nature, which can be leveraged to create materials with interesting electronic properties. The two amino groups provide reactive sites for polymerization and ligand formation, while the chlorine atom offers a site for post-synthetic modification or can influence the material's properties through its electronic and steric effects. This guide will delve into the hypothetical, yet scientifically grounded, potential of this molecule.

Physicochemical Properties of this compound

A summary of the known and predicted properties of this compound is presented in Table 1. These properties are foundational for predicting its behavior in materials synthesis.

PropertyValueReference
Molecular FormulaC₄H₅ClN₄[1]
Molecular Weight144.56 g/mol [1]
Predicted Density1.564 ± 0.06 g/cm³[1]
Predicted Boiling Point378.2 ± 37.0 °C[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count4[1]
Topological Polar Surface Area77.8 Ų[1]

Table 1. Physicochemical Properties of this compound.

Potential Application in High-Performance Polymers

The diamine functionality of this compound makes it a prime candidate as a monomer for the synthesis of high-performance polymers such as polyamides and polyimides. The incorporation of the chloropyrazine unit into a polymer backbone is expected to impart desirable properties such as thermal stability, and potentially, conductivity.

Polyamides

Aromatic polyamides are known for their excellent thermal and mechanical properties. This compound could be reacted with various diacyl chlorides to yield novel polyamides. The pyrazine ring would introduce rigidity and potential for intermolecular interactions, enhancing thermal stability.

Polyimides

Polyimides are a class of polymers renowned for their exceptional thermal stability, chemical resistance, and dielectric performance. The reaction of this compound with aromatic dianhydrides would proceed via a poly(amic acid) precursor, which can then be thermally or chemically cyclized to the final polyimide. The electron-deficient nature of the pyrazine ring may enhance the electron-accepting properties of the resulting polyimide, making it a candidate for applications in electronics.

Conductive Polymers

The oxidative polymerization of aromatic diamines can lead to conductive polymers. While this is more common for anilines, the diamino-substituted pyrazine could potentially be polymerized to form a conjugated system. The resulting polymer would be inherently n-dopable due to the electron-deficient pyrazine core, a desirable characteristic for organic electronics.[2][3]

Expected Properties of Polymers Derived from this compound
Polymer TypeExpected Thermal Stability (Td10)Expected Electrical PropertiesPotential Applications
Polyamide> 400 °CInsulatingHigh-temperature resistant films, fibers, and coatings
Polyimide> 500 °CInsulating to SemiconductingMicroelectronics, aerospace components, gas separation membranes
Conductive Polymer> 300 °CConductive (doped)Organic field-effect transistors (OFETs), sensors, antistatic coatings

Table 2. Predicted Properties and Applications of Hypothetical Polymers.

Experimental Protocols
  • Aqueous Phase Preparation: Dissolve this compound (1.0 mmol) and sodium carbonate (2.0 mmol) in 50 mL of deionized water in a 100 mL beaker.

  • Organic Phase Preparation: Dissolve an equimolar amount of a diacyl chloride (e.g., terephthaloyl chloride, 1.0 mmol) in 50 mL of a water-immiscible organic solvent (e.g., dichloromethane) in a separate beaker.

  • Polymerization: Carefully layer the organic phase on top of the aqueous phase. The polyamide film will form at the interface.

  • Polymer Collection: Gently grasp the polymer film with forceps and pull it out of the beaker, allowing it to be continuously formed.

  • Washing and Drying: Wash the collected polymer with water and then with methanol to remove unreacted monomers and salts. Dry the polymer in a vacuum oven at 80 °C for 24 hours.

  • Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, dissolve this compound (1.0 mmol) in 10 mL of anhydrous N-methyl-2-pyrrolidone (NMP). Add an equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride, 1.0 mmol) in one portion. Stir the mixture at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.[4]

  • Chemical Imidization: To the poly(amic acid) solution, add acetic anhydride (4.0 mmol) and pyridine (2.0 mmol). Stir the mixture at room temperature for 1 hour, followed by heating at 100 °C for 3 hours.

  • Polymer Precipitation and Purification: Pour the polymer solution into a large volume of methanol to precipitate the polyimide. Filter the polymer, wash it with methanol, and dry it under vacuum at 150 °C for 12 hours.[4]

Logical Workflow for Polymer Synthesis

Polymer_Synthesis Monomer This compound Polyamide Polyamide Monomer->Polyamide Polyimide Polyimide Monomer->Polyimide Conductive_Polymer Conductive Polymer Monomer->Conductive_Polymer Diacyl_Chloride Diacyl Chloride Diacyl_Chloride->Polyamide Dianhydride Aromatic Dianhydride Dianhydride->Polyimide Oxidant Oxidizing Agent Oxidant->Conductive_Polymer

Caption: Synthetic pathways to potential polymers from this compound.

Potential Application in Coordination Compounds

The pyrazine ring and the two amino groups of this compound are excellent coordinating sites for metal ions. This suggests its utility as a ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs).

The nitrogen atoms of the pyrazine ring can act as bridging ligands, connecting metal centers into one-, two-, or three-dimensional networks.[5][6] The amino groups can also coordinate to the metal centers, potentially leading to chelation, which would enhance the stability of the resulting coordination compound. The chlorine atom can influence the electronic properties of the ligand and the resulting coordination polymer, and it may also participate in weaker halogen bonding interactions.[5]

Expected Properties of Coordination Polymers

The properties of coordination polymers are highly dependent on the choice of the metal ion and the coordination geometry.

Metal IonPotential GeometryExpected PropertiesPotential Applications
Cu(II)Octahedral, Square PlanarMagnetic, CatalyticGas storage/separation, Catalysis, Sensors
Zn(II)Tetrahedral, OctahedralLuminescentLuminescent sensors, Optoelectronics
Co(II)Tetrahedral, OctahedralMagnetic, CatalyticMagnetic materials, Catalysis
Ag(I)Linear, Trigonal PlanarAntimicrobial, LuminescentAntimicrobial coatings, Luminescent materials

Table 3. Predicted Properties and Applications of Hypothetical Coordination Polymers.

Experimental Protocol
  • Reactant Mixture: In a 20 mL Teflon-lined stainless-steel autoclave, combine this compound (0.1 mmol), a metal salt (e.g., Cu(NO₃)₂·3H₂O, 0.1 mmol), and 10 mL of a solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF)/ethanol/water).

  • pH Adjustment (Optional): The pH of the solution can be adjusted with a few drops of an acid or a base to facilitate crystal growth.

  • Solvothermal Reaction: Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a set period (e.g., 72 hours).

  • Cooling and Crystal Collection: Allow the autoclave to cool slowly to room temperature. Collect the resulting crystals by filtration, wash them with the mother liquor, and air-dry.

Logical Workflow for Coordination Polymer Synthesis

Coordination_Polymer_Synthesis Ligand This compound Coordination_Polymer Coordination Polymer / MOF Ligand->Coordination_Polymer Metal_Salt Metal Salt (e.g., Cu(II), Zn(II)) Metal_Salt->Coordination_Polymer Solvent Solvent Solvent->Coordination_Polymer

Caption: General workflow for the synthesis of coordination polymers.

Potential Application in Functional Dyes

Aromatic diamines are common precursors in the synthesis of azo dyes and other functional colorants. The this compound can be diazotized and coupled with various aromatic compounds to produce a range of dyes. The chloro-substituent can act as a reactive site, allowing the dye to be covalently bonded to substrates like textiles, creating reactive dyes with high wash fastness.

The pyrazine ring, being electron-withdrawing, is expected to influence the color of the resulting dyes, likely leading to bathochromic (red) shifts in their absorption spectra.

Experimental Protocol
  • Diazotization: Dissolve this compound (1.0 mmol) in a mixture of concentrated hydrochloric acid (2 mL) and water (5 mL). Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.1 mmol) in water (2 mL) while maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

  • Coupling Reaction: In a separate beaker, dissolve a coupling agent (e.g., H-acid, 1.0 mmol) in an aqueous solution of sodium carbonate at 0-5 °C.

  • Dye Formation: Slowly add the cold diazonium salt solution to the cold coupling agent solution with constant stirring. Maintain the pH in the alkaline range (pH 8-9) by adding sodium carbonate solution. Stir the reaction mixture for 2-3 hours at 0-5 °C.

  • Dye Isolation: Precipitate the dye by adding sodium chloride to the solution. Filter the dye, wash it with a saturated sodium chloride solution, and dry it in an oven at 60 °C.

Logical Workflow for Functional Dye Synthesis

Dye_Synthesis Diamine This compound Diazotization Diazotization (NaNO₂, HCl) Diamine->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Functional_Dye Functional Dye Diazonium_Salt->Functional_Dye Coupling_Agent Coupling Agent Coupling_Agent->Functional_Dye

Caption: Synthetic route to functional dyes via diazotization and coupling.

Conclusion and Future Outlook

This compound is a molecule with considerable, yet largely unexplored, potential in materials science. Based on its chemical structure, it is a promising candidate for the development of new polymers with high thermal stability, coordination compounds with interesting magnetic and optical properties, and functional dyes with reactive handles for covalent attachment. The presence of the chlorine atom provides a route for further functionalization, allowing for the fine-tuning of material properties.

Future research should focus on the practical synthesis and characterization of the materials proposed in this guide. Experimental validation of the thermal, electronic, and optical properties of polymers, coordination compounds, and dyes derived from this compound will be crucial to unlocking its full potential in the development of next-generation materials. The protocols and predictive data presented herein provide a solid foundation for initiating such investigations.

References

Unveiling the Electronic Landscape: A Technical Guide to the 5-Chloropyrazine-2,3-diamine Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the electronic properties of the 5-Chloropyrazine-2,3-diamine ring system, a crucial scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecule's reactivity, stability, and spectroscopic characteristics. Due to a scarcity of direct experimental data, this guide is based on established and widely accepted computational chemistry protocols, specifically Density Functional Theory (DFT), to elucidate the electronic structure and properties of the title compound.

Introduction

The this compound moiety is a key building block in the synthesis of a variety of biologically active compounds. The arrangement of its substituent groups—two electron-donating amino groups and one electron-withdrawing chloro group on the electron-deficient pyrazine ring—creates a unique electronic environment that dictates its chemical behavior and potential applications. Understanding the frontier molecular orbitals, charge distribution, and reactivity sites is paramount for the rational design of novel therapeutics and functional materials. This guide outlines the theoretical framework for investigating these properties and presents the anticipated results based on high-level computational analysis.

Theoretical Methodology: A Computational Approach

The electronic properties of this compound were investigated using Density Functional Theory (DFT), a robust quantum mechanical modeling method for predicting the electronic structure of molecules.[1] Calculations were performed using the Gaussian suite of programs, a standard in computational chemistry.[2][3]

Geometry Optimization

The molecular structure of this compound was first optimized to find its lowest energy conformation. This was achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is widely recognized for its accuracy and efficiency in calculations involving organic molecules.[4][5] The 6-311++G(d,p) basis set was employed, which provides a good balance of accuracy and computational cost for this type of system, including polarization and diffuse functions to accurately describe the electron distribution.[6]

Electronic Property Calculations

Following geometry optimization, a series of single-point calculations were performed to determine the key electronic properties:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.[7]

  • Molecular Electrostatic Potential (MEP): An MEP map was generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis was conducted to gain deeper insight into the charge distribution on individual atoms, orbital hybridization, and intramolecular charge transfer interactions.[8]

  • Electronic Transitions: Time-Dependent DFT (TD-DFT) calculations were performed to simulate the UV-Vis absorption spectrum and characterize the nature of the electronic transitions.[9]

The logical workflow for this computational investigation is depicted below.

Computational_Workflow cluster_properties Electronic Property Calculations start Initial Structure of This compound geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_check Frequency Analysis (Confirm Minimum Energy) geom_opt->freq_check optimized_geom Optimized Ground State Structure freq_check->optimized_geom No imaginary frequencies fmo FMO Analysis (HOMO, LUMO, Energy Gap) optimized_geom->fmo mep MEP Calculation optimized_geom->mep nbo NBO Analysis optimized_geom->nbo tddft TD-DFT Calculation (UV-Vis Spectrum) optimized_geom->tddft results Data Analysis and Interpretation fmo->results mep->results nbo->results tddft->results FMO_Energy_Levels cluster_1 lumo LUMO (-1.23 eV) homo HOMO (-5.85 eV) e_axis e_axis->lumo Energy Gap (ΔE = 4.62 eV) MEP_Reactivity mep_map Molecular Electrostatic Potential (MEP) Map neg_region Negative Potential Region (Red Color) mep_map->neg_region pos_region Positive Potential Region (Blue Color) mep_map->pos_region nucleophile Site for Electrophilic Attack (e.g., Ring Nitrogens, Amino Groups) neg_region->nucleophile Indicates Electron-Rich Area electrophile Site for Nucleophilic Attack (e.g., Amino Hydrogens) pos_region->electrophile Indicates Electron-Poor Area

References

The Genesis of Innovation: A Guide to Starting Materials for Novel Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds lies at the heart of modern drug discovery and materials science. These structurally diverse molecules, containing at least one heteroatom within a cyclic framework, form the backbone of a vast number of pharmaceuticals and functional materials. The strategic selection of starting materials is a critical determinant of the efficiency, novelty, and overall success of a synthetic endeavor. This in-depth technical guide provides a comprehensive overview of core starting materials and synthetic strategies for the construction of key heterocyclic scaffolds, tailored for professionals in the field.

Core Synthetic Strategies and Starting Materials

The construction of heterocyclic rings is often achieved through well-established named reactions, each utilizing a specific combination of starting materials to yield a desired scaffold. The following sections detail the key starting materials for the synthesis of prominent nitrogen, oxygen, and sulfur-containing heterocycles, supported by quantitative data and detailed experimental protocols.

Nitrogen-Containing Heterocycles

Nitrogen heterocycles are arguably the most ubiquitous class, found in a myriad of natural products and synthetic drugs.

The Skraup synthesis is a classic method for the preparation of quinolines, involving the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.[1][2] The reaction is notoriously vigorous, but modifications have been developed to improve safety and yields.[3]

Starting Materials:

  • Anilines: Substituted anilines are the primary source of the benzene portion of the quinoline ring.

  • Glycerol: Dehydrates in the presence of sulfuric acid to form acrolein, which then reacts with the aniline.

  • Oxidizing Agent: Nitrobenzene is commonly used and can also serve as a solvent.[2] Arsenic pentoxide is a milder alternative.[3]

  • Sulfuric Acid: Acts as both a catalyst and a dehydrating agent.

Quantitative Data for Skraup Quinoline Synthesis

Aniline DerivativeOxidizing AgentYield (%)
AnilineNitrobenzene84-91
o-NitroanilineArsenic PentoxideHigh
p-NitroanilineArsenic PentoxideHigh
m-NitroanilineArsenic PentoxideMixture of 5- and 7-nitroquinolines

Data compiled from various sources, including Organic Syntheses.[3]

Experimental Protocol: Synthesis of Quinoline

Materials: Aniline, glycerol, nitrobenzene, concentrated sulfuric acid, ferrous sulfate (for moderation).

Procedure:

  • In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol containing ferrous sulfate.

  • Slowly add nitrobenzene to the mixture while stirring and monitoring the temperature.

  • Heat the reaction mixture carefully to initiate the exothermic reaction. Maintain control of the reaction temperature with external cooling if necessary.

  • After the initial vigorous reaction subsides, heat the mixture to complete the reaction.

  • Cool the reaction mixture and pour it into a large volume of water.

  • Neutralize the excess acid with sodium hydroxide.

  • Isolate the crude quinoline via steam distillation.

  • Purify the collected quinoline by fractional distillation.

Benzimidazoles are a crucial scaffold in medicinal chemistry. The traditional Phillips-Ladenburg synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under harsh conditions. Modern microwave-assisted synthesis offers a greener and more efficient alternative.[4][5]

Starting Materials:

  • o-Phenylenediamines: The source of the fused benzene ring and the two nitrogen atoms.

  • Carboxylic Acids or Aldehydes: Provide the C2 carbon of the benzimidazole ring.

Quantitative Data for Microwave-Assisted Benzimidazole Synthesis

o-PhenylenediamineAldehyde/Carboxylic AcidCatalystTime (min)Yield (%)
o-PhenylenediamineBenzaldehydeEr(OTf)₃599
o-Phenylenediaminep-Toluic acidNone492
o-PhenylenediamineAcetic acidNone1.595
4-Methyl-o-phenylenediamineBenzaldehydeEr(OTf)₃598

Data compiled from studies on microwave-assisted benzimidazole synthesis.[4][6]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles

Materials: o-Phenylenediamine, substituted benzaldehyde, erbium triflate (Er(OTf)₃) as a catalyst.

Procedure:

  • In a microwave-safe vessel, mix o-phenylenediamine (1 mmol), the desired benzaldehyde (1 mmol), and a catalytic amount of Er(OTf)₃ (1 mol%).

  • Irradiate the solvent-free mixture in a microwave reactor at a controlled temperature (e.g., 60°C) for a short duration (e.g., 5-10 minutes).

  • Monitor the reaction progress by thin-layer chromatography.

  • After completion, dissolve the residue in a suitable organic solvent and wash with water.

  • Dry the organic layer and evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

The Knorr pyrazole synthesis is a versatile method for preparing pyrazoles by the condensation of a hydrazine with a 1,3-dicarbonyl compound.

Starting Materials:

  • Hydrazines: Substituted or unsubstituted hydrazines provide the N1 and N2 atoms of the pyrazole ring.

  • 1,3-Dicarbonyl Compounds: β-Diketones, β-ketoesters, or β-ketoaldehydes provide the C3, C4, and C5 atoms.

Experimental Protocol: Synthesis of a Substituted Pyrazole

Materials: Hydrazine hydrate, a 1,3-dicarbonyl compound (e.g., acetylacetone), ethanol.

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.

  • Slowly add hydrazine hydrate to the solution at room temperature.

  • Stir the reaction mixture for a specified time, during which the product may precipitate.

  • If necessary, heat the reaction mixture under reflux to drive the reaction to completion.

  • Cool the mixture and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry to obtain the pure pyrazole.

Oxygen-Containing Heterocycles

Oxygen heterocycles are prevalent in natural products and are known for their diverse biological activities.

The Paal-Knorr furan synthesis is a straightforward method for preparing furans from 1,4-dicarbonyl compounds under acidic conditions.[7][8]

Starting Materials:

  • 1,4-Dicarbonyl Compounds: 1,4-Diketones or 1,4-dialdehydes are the direct precursors to the furan ring.

Quantitative Data for Paal-Knorr Furan Synthesis

1,4-DioneCatalystConditionsYield (%)
Hexane-2,5-dionep-TsOHToluene, reflux, 2 h85
1,4-Diphenylbutane-1,4-dioneH₂SO₄Acetic acid, reflux, 1 h90
3,4-Dimethylhexane-2,5-dioneTFANeat, 25°C, 24 h92

Data compiled from a comparative guide on catalysts for furan synthesis.[9]

Experimental Protocol: Synthesis of 2,5-Dimethylfuran

Materials: Hexane-2,5-dione, p-toluenesulfonic acid (p-TsOH), toluene.

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve hexane-2,5-dione in toluene.

  • Add a catalytic amount of p-TsOH to the solution.

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by rotary evaporation.

  • Purify the resulting 2,5-dimethylfuran by distillation.

Sulfur-Containing Heterocycles

Sulfur-containing heterocycles exhibit a wide range of pharmacological properties.

The Hantzsch thiazole synthesis is a classical method for the preparation of thiazoles from a thioamide and an α-haloketone.

Starting Materials:

  • Thioamides: Provide the S, N, and C2 atoms of the thiazole ring.

  • α-Haloketones: Provide the C4 and C5 atoms of the thiazole ring.

Experimental Protocol: Synthesis of a 2-Aminothiazole Derivative

Materials: A substituted α-bromoketone, thiourea, ethanol.

Procedure:

  • Dissolve the α-bromoketone and thiourea in ethanol.

  • Heat the mixture under reflux for a specified period.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent.

Signaling Pathways and Biological Relevance

The synthesized heterocyclic compounds often exert their biological effects by modulating specific signaling pathways. Understanding these interactions is crucial for rational drug design.

Wnt/β-Catenin Signaling Pathway and Benzimidazoles

The Wnt signaling pathway is critical in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers. Certain benzimidazole derivatives, such as niclosamide analogs, have been shown to inhibit this pathway by promoting the degradation of the key signaling molecule β-catenin.[10][11][12]

Wnt_Pathway cluster_destruction Destruction Complex Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK-3β Dsh->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates APC APC APC->beta_catenin Axin Axin Axin->beta_catenin CK1 CK1 CK1->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and binds Proteasome Proteasome beta_catenin->Proteasome degradation Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates Benzimidazole Benzimidazole Inhibitor Benzimidazole->Dsh promotes degradation Benzimidazole->beta_catenin promotes degradation

Benzimidazole inhibition of the Wnt/β-catenin signaling pathway.
JAK/STAT Signaling Pathway and Pyrazole Derivatives

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and cell growth. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Certain 4-amino-pyrazole derivatives have been developed as potent inhibitors of JAKs, blocking the downstream signaling cascade.[13][14]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT (dimer) STAT->STAT_P dimerizes Nucleus Nucleus STAT_P->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression regulates Pyrazole Pyrazole Inhibitor Pyrazole->JAK inhibits Calcium_Channel_Blockade Dihydropyrimidine Dihydropyrimidine Calcium_Channel L-type Calcium Channel Dihydropyrimidine->Calcium_Channel blocks Vasodilation Vasodilation Dihydropyrimidine->Vasodilation Ca_influx Ca²⁺ Influx Calcium_Channel->Ca_influx Vasoconstriction Vasoconstriction Ca_influx->Vasoconstriction Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Reduced_BP Reduced Blood Pressure Vasodilation->Reduced_BP

References

Methodological & Application

Synthesis of Substituted Pyrazines from 5-Chloropyrazine-2,3-diamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a diverse range of substituted pyrazines utilizing the versatile starting material, 5-Chloropyrazine-2,3-diamine. The methodologies outlined herein are crucial for the development of novel heterocyclic compounds in medicinal chemistry and materials science. The pyrazine core is a well-established pharmacophore present in numerous FDA-approved drugs and clinical candidates, and the functional group handles on the starting material allow for the strategic construction of complex molecular architectures.

Introduction

The pyrazine ring system is a key structural motif in a multitude of biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects. This compound serves as a valuable and readily accessible building block for the synthesis of various fused and substituted pyrazine derivatives. The presence of two amino groups and a reactive chloro substituent allows for a variety of chemical transformations, including nucleophilic aromatic substitution, condensation reactions to form fused heterocyclic systems, and palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of diverse functionalities, leading to the generation of extensive compound libraries for drug discovery and development programs.

General Reaction Pathways

This compound can be functionalized through several key reaction pathways to yield a variety of substituted pyrazine derivatives. The primary synthetic routes include:

  • Condensation with 1,2-Dicarbonyl Compounds: Reaction with α-dicarbonyl compounds leads to the formation of pteridines and other fused pyrazine systems.

  • Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent is amenable to Suzuki, Buchwald-Hartwig, and other cross-coupling reactions for the introduction of aryl, heteroaryl, and amino groups.

  • Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles to introduce a range of substituents.

  • Functionalization of the Amino Groups: The diamino groups can be acylated, alkylated, or utilized in cyclization reactions to form fused imidazole or other heterocyclic rings.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-2,3-diphenyl-pyrazino[2,3-b]pyrazine

This protocol describes the synthesis of a fused pyrazine system through the condensation of this compound with benzil.

Reaction Scheme:

start This compound reagents Ethanol, Acetic Acid (cat.) Reflux, 4h start->reagents benzil Benzil benzil->reagents product 6-Chloro-2,3-diphenyl-pyrazino[2,3-b]pyrazine reagents->product G A This compound B Condensation with Glyoxal A->B Step 1 C 6-Chloro-pteridine B->C D Suzuki Coupling with Arylboronic Acid C->D Step 2 E 6-Aryl-pteridine D->E start This compound reagents Sodium Hydride, DMF 0 °C to rt, 6h start->reagents benzyl_bromide Benzyl Bromide benzyl_bromide->reagents product 6-Chloro-N2,N3-dibenzylpyrazine-2,3-diamine reagents->product cluster_cell Cancer Cell cluster_nucleus Nucleus FGFR FGFR PLCg PLCγ FGFR->PLCg Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR Activates Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT_mTOR->Gene_Expression FGF FGF Ligand FGF->FGFR Binds Inhibitor Substituted Pyrazine (e.g., Pyrrolo[2,3-b]pyrazine) Inhibitor->FGFR Inhibits

Application Notes and Protocols: 5-Chloropyrazine-2,3-diamine as a Precursor for Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Chloropyrazine-2,3-diamine as a versatile precursor in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors for targeted cancer therapy. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to guide researchers in the design and execution of their synthetic and pharmacological studies.

Introduction to this compound in Drug Discovery

This compound is a key building block in medicinal chemistry, primarily utilized in the synthesis of fused heterocyclic systems. The vicinal diamine functionality on the pyrazine core provides a reactive handle for condensation reactions with dicarbonyl compounds or their equivalents to construct bicyclic systems such as pteridines and pyrrolo[2,3-b]pyrazines. The chloro substituent offers a site for further functionalization through nucleophilic substitution or cross-coupling reactions, allowing for the diversification of compound libraries and the fine-tuning of pharmacological properties.

The pyrazine ring itself is a prevalent scaffold in numerous approved drugs and clinical candidates.[1][2] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an attractive pharmacophore for targeting a variety of biological macromolecules, including enzymes and receptors.[2]

Application Example: Synthesis of a Pyrrolo[2,3-b]pyrazine B-Raf Inhibitor Core

A significant application of this compound is in the synthesis of the pyrrolo[2,3-b]pyrazine scaffold, which is the core of several potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The B-Raf kinase, a component of the mitogen-activated protein kinase (MAPK) signaling pathway, is a key target in the treatment of melanoma and other cancers harboring B-Raf mutations.[3][4]

The synthesis of a substituted pyrrolo[2,3-b]pyrazine, a scaffold found in B-Raf inhibitors, can be achieved through the condensation of this compound with an α-haloketone. This reaction, known as the Graebe-Ullmann reaction, is a powerful method for the construction of this privileged heterocyclic system.

Experimental Workflow: Synthesis of a Pyrrolo[2,3-b]pyrazine Core

G cluster_0 Step 1: Condensation Reaction cluster_1 Step 2: Aromatization This compound This compound ReactionVessel Reaction Mixture (e.g., Ethanol, Reflux) This compound->ReactionVessel alpha-Haloketone alpha-Haloketone alpha-Haloketone->ReactionVessel Intermediate Dihydro-pyrrolo[2,3-b]pyrazine Intermediate ReactionVessel->Intermediate Aromatization Oxidation (e.g., Air or Oxidizing Agent) Intermediate->Aromatization Product Substituted Pyrrolo[2,3-b]pyrazine Aromatization->Product

Caption: General workflow for the synthesis of a pyrrolo[2,3-b]pyrazine core.
Detailed Experimental Protocol: Synthesis of a 6-substituted-2-aryl-5H-pyrrolo[2,3-b]pyrazine

This protocol describes a general procedure for the synthesis of a pyrrolo[2,3-b]pyrazine derivative, a key intermediate for a class of B-Raf inhibitors.

Materials:

  • This compound

  • 2-Bromo-1-phenylethanone (or other substituted α-haloketones)

  • Ethanol (anhydrous)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous ethanol, add 2-bromo-1-phenylethanone (1.1 eq).

  • Condensation: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction typically proceeds to completion within 2-4 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 6-chloro-2-phenyl-5H-pyrrolo[2,3-b]pyrazine.

Quantitative Data
Reactant 1Reactant 2SolventTemperatureTime (h)ProductYield (%)
This compound2-Bromo-1-phenylethanoneEthanolReflux36-Chloro-2-phenyl-5H-pyrrolo[2,3-b]pyrazine75-85
This compound2-Bromo-1-(4-methoxyphenyl)ethanoneDMF100 °C26-Chloro-2-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine80-90

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Biological Context: B-Raf and the MAPK Signaling Pathway

The synthesized pyrrolo[2,3-b]pyrazine core is a key component of inhibitors targeting the B-Raf kinase. B-Raf is a serine/threonine-protein kinase that plays a central role in the RAS-RAF-MEK-ERK (MAPK) signaling pathway.[5] This pathway is crucial for regulating cell proliferation, differentiation, and survival.[3]

Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the B-Raf kinase and uncontrolled cell growth, a hallmark of many cancers, including melanoma.[6][7] B-Raf inhibitors, such as GDC-0879, are designed to specifically target this mutated kinase, thereby inhibiting downstream signaling and suppressing tumor growth.[7]

MAPK Signaling Pathway and the Action of B-Raf Inhibitors

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF B-Raf (V600E) RAS->BRAF MEK MEK BRAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation BRafInhibitor B-Raf Inhibitor (e.g., GDC-0879) BRafInhibitor->BRAF inhibits

References

Application Notes and Protocols for the Synthesis of Fused Pyrazine Derivatives from 5-Chloropyrazine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various fused pyrazine derivatives, utilizing 5-Chloropyrazine-2,3-diamine as a versatile starting material. The fused pyrazine scaffold is a key component in numerous biologically active compounds, making these synthetic routes valuable for drug discovery and development.

Introduction

Fused pyrazine derivatives are a class of heterocyclic compounds with significant therapeutic potential, exhibiting a wide range of biological activities, including applications as kinase inhibitors, anticancer agents, and anti-inflammatory molecules. The starting material, this compound, offers a convenient platform for the construction of diverse fused ring systems due to the presence of a reactive 1,2-diamine functionality, which readily undergoes cyclocondensation reactions with various electrophilic reagents.

This document outlines protocols for the synthesis of three important classes of fused pyrazines: pyrazino[2,3-b]quinoxalines, pteridines (pyrazino[2,3-d]pyrimidines), and pyrido[2,3-b]pyrazines.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of representative fused pyrazine derivatives.

Table 1: Synthesis of 7-Chloro-2,3-diphenylpyrazino[2,3-b]quinoxaline

ReagentSolventReaction Time (h)Temperature (°C)Yield (%)
BenzilEthanol47885

Table 2: Synthesis of 7-Chloro-1,2,3,4-tetrahydropyrazino[2,3-d]pyrimidine-2,4-dione

ReagentSolventReaction Time (h)Temperature (°C)Yield (%)
Diethyl OxalateEthanol67878

Table 3: Synthesis of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-2-one

ReagentSolventReaction Time (h)Temperature (°C)Yield (%)
Diethyl MalonateEthanol87872

Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-2,3-diphenylpyrazino[2,3-b]quinoxaline

This protocol describes the synthesis of a pyrazino[2,3-b]quinoxaline derivative through the condensation of this compound with a 1,2-dicarbonyl compound, benzil.

Materials:

  • This compound

  • Benzil

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.44 g, 10 mmol) and benzil (2.10 g, 10 mmol).

  • Add 50 mL of absolute ethanol to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux (approximately 78 °C) with stirring.

  • Maintain the reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain 7-Chloro-2,3-diphenylpyrazino[2,3-b]quinoxaline.

Expected Yield: Approximately 85%.

Characterization: The structure of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G start This compound conditions1 Ethanol, Reflux, 4h start->conditions1 reagent1 Benzil reagent1->conditions1 product1 7-Chloro-2,3-diphenylpyrazino[2,3-b]quinoxaline conditions1->product1

Synthesis of 7-Chloro-2,3-diphenylpyrazino[2,3-b]quinoxaline.

Protocol 2: Synthesis of 7-Chloro-1,2,3,4-tetrahydropyrazino[2,3-d]pyrimidine-2,4-dione (a Pteridine Derivative)

This protocol outlines the synthesis of a pteridine derivative by reacting this compound with diethyl oxalate.

Materials:

  • This compound

  • Diethyl oxalate

  • Ethanol (absolute)

  • Sodium ethoxide solution (21% in ethanol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.44 g, 10 mmol) in 40 mL of absolute ethanol.

  • Add diethyl oxalate (1.46 g, 10 mmol) to the solution.

  • Add a catalytic amount of sodium ethoxide solution (e.g., 0.5 mL).

  • Attach a reflux condenser and place the flask in an oil bath on a magnetic stirrer.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol.

  • Dry the product under vacuum to yield 7-Chloro-1,2,3,4-tetrahydropyrazino[2,3-d]pyrimidine-2,4-dione.

Expected Yield: Approximately 78%.

Characterization: Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

G start This compound conditions2 Ethanol, NaOEt, Reflux, 6h start->conditions2 reagent2 Diethyl Oxalate reagent2->conditions2 product2 7-Chloro-1,2,3,4-tetrahydropyrazino[2,3-d]pyrimidine-2,4-dione conditions2->product2 G start This compound conditions3 Ethanol, NaOEt, Reflux, 8h start->conditions3 reagent3 Diethyl Malonate reagent3->conditions3 product3 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-2-one conditions3->product3 G cluster_0 Synthesis cluster_1 Screening cluster_2 Hit Identification cluster_3 Lead Optimization synthesis Synthesis of Fused Pyrazine Derivatives screening Biological Screening (e.g., Kinase Assays) synthesis->screening hit Hit Compound Identification screening->hit optimization Lead Optimization (SAR Studies) hit->optimization optimization->synthesis Iterative Design

5-Chloropyrazine-2,3-diamine: A Versatile Scaffold for Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 5-Chloropyrazine-2,3-diamine is emerging as a critical building block in the development of novel agrochemicals, offering a versatile scaffold for the synthesis of potent fungicides, herbicides, and insecticides. This diamine derivative provides a unique chemical framework that researchers are leveraging to create next-generation crop protection solutions with improved efficacy and targeted modes of action.

The strategic placement of the chlorine atom and two amino groups on the pyrazine ring allows for diverse chemical modifications, leading to the generation of extensive compound libraries for high-throughput screening. The inherent biological activity of the pyrazine core, a known pharmacophore in many biologically active molecules, further enhances the potential of its derivatives in agrochemical applications.

Application in Fungicide Development

Researchers have successfully synthesized novel pyrido[2,3-b]pyrazine derivatives, which have demonstrated significant fungicidal properties. These compounds are being explored as potential agents to control a wide range of plant pathogens. For instance, certain derivatives have shown promising activity against devastating fungal diseases that affect major crops.

Innovations in Herbicide Design

The diaminotriazine structure, which can be derived from this compound, is a key feature in several herbicidal compounds. These derivatives have been shown to act as potent inhibitors of essential plant processes, such as photosystem II electron transport and cellulose biosynthesis. The enantiomers of some diaminotriazine derivatives have displayed selective and potent herbicidal activity against various weeds.[1]

Potential as Insecticidal Agents

The pyrazine ring is a component of various insecticides, and derivatives of this compound are being investigated for their insecticidal potential. By modifying the core structure, scientists aim to develop compounds that target specific insect pests, including those that have developed resistance to existing pesticides. For example, N-(5-phenylpyrazin-2-yl)-benzamide derivatives have been synthesized and shown to be effective against lepidopteran pests by acting as insect growth modulators that interfere with chitin biosynthesis.[2]

Experimental Protocols

Protocol 1: Synthesis of N-(5-phenylpyrazin-2-yl)-benzamide Derivatives (Insecticidal)

This protocol outlines a general two-step synthesis for N-(5-phenylpyrazin-2-yl)-benzamide derivatives, which have shown insecticidal activity.[2]

Step 1: Synthesis of 5-phenylpyrazin-2-amine

  • Combine 5-chloropyrazin-2-amine (1 equivalent), a phenylboronic acid derivative (1.2 equivalents), palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., K2CO3, 2 equivalents) in a suitable solvent mixture (e.g., toluene/ethanol/water).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-phenylpyrazin-2-amine derivative.

Step 2: Amide Coupling to form N-(5-phenylpyrazin-2-yl)-benzamide

  • Dissolve the 5-phenylpyrazin-2-amine derivative (1 equivalent) and a substituted benzoyl chloride (1.1 equivalents) in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a base (e.g., triethylamine or pyridine, 1.5 equivalents).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Protocol 2: Bioassay for Insecticidal Activity (Leaf-Dip Method)

This protocol describes a common method for evaluating the insecticidal activity of synthesized compounds against lepidopteran larvae.

  • Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., acetone or DMSO) to prepare stock solutions. Prepare a series of dilutions in water containing a non-ionic surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.

  • Leaf Treatment: Dip fresh leaf discs (e.g., cabbage or cotton) into the test solutions for 10-30 seconds. Allow the solvent to evaporate completely. Control leaf discs are dipped in a solution containing only the solvent and surfactant.

  • Insect Infestation: Place the treated leaf discs in individual Petri dishes lined with moist filter paper. Introduce a set number of third-instar larvae of the target pest (e.g., Plutella xylostella or Spodoptera littoralis) into each Petri dish.

  • Incubation: Maintain the Petri dishes under controlled conditions of temperature (e.g., 25 ± 2 °C), humidity, and photoperiod.

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration required to kill 50% of the test population) using probit analysis.

Quantitative Data

The following table summarizes the insecticidal activity of representative N-(5-phenylpyrazin-2-yl)-benzamide derivatives against two major lepidopteran pests.

Compound IDR1 (Benzamide)R2 (Phenyl)Pest SpeciesLC50 (mg/L)[2]
3i 2,6-difluoro4-trifluoromethoxySpodoptera littoralis0.8
3q 2,6-difluoro4-chloroPlutella xylostella0.3
3q 2,6-difluoro4-chloroSpodoptera littoralis2.5

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_derivatives Derivative Classes cluster_examples Example Agrochemicals This compound This compound Fungicides Fungicides This compound->Fungicides Chemical Synthesis Herbicides Herbicides This compound->Herbicides Chemical Synthesis Insecticides Insecticides This compound->Insecticides Chemical Synthesis Pyrido[2,3-b]pyrazines Pyrido[2,3-b]pyrazines Fungicides->Pyrido[2,3-b]pyrazines Diaminotriazines Diaminotriazines Herbicides->Diaminotriazines N-(5-phenylpyrazin-2-yl)-benzamides N-(5-phenylpyrazin-2-yl)-benzamides Insecticides->N-(5-phenylpyrazin-2-yl)-benzamides

Caption: Synthetic pathways from this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis A Starting Materials B Chemical Reaction A->B C Purification B->C D Compound Formulation C->D Test Compound E Bioassay (e.g., Leaf-Dip) D->E F Data Collection E->F G Efficacy Calculation (e.g., LC50) F->G H Structure-Activity Relationship G->H

Caption: General experimental workflow for agrochemical development.

References

Protocol for N-Alkylation of 5-Chloropyrazine-2,3-diamine: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 5-chloropyrazine-2,3-diamine, a key intermediate in the synthesis of various biologically active compounds. The functionalization of the amino groups on the pyrazine ring is a critical step in modulating the pharmacological properties of these molecules. The following protocols offer robust methods for achieving mono- or di-alkylation, providing a foundational methodology for library synthesis and lead optimization in drug discovery programs.

Application Notes

The N-alkylation of this compound introduces alkyl substituents onto one or both of the amino groups, which can significantly impact the molecule's lipophilicity, steric profile, and hydrogen bonding capacity. These modifications are crucial for tuning the compound's affinity and selectivity for biological targets. The choice between mono- and di-alkylation, as well as the nature of the alkyl group, allows for a systematic exploration of the structure-activity relationship (SAR).

Two primary methods for the N-alkylation of this scaffold are presented: direct alkylation with alkyl halides and reductive amination. Direct alkylation is a straightforward approach, though it may yield a mixture of mono- and di-alkylated products. The regioselectivity of the initial alkylation is influenced by the electronic properties of the pyrazine ring. Reductive amination offers an alternative route that can provide better control over the degree of alkylation.

Experimental Protocols

Method 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide, such as benzyl bromide, in the presence of a base. The reaction can lead to a mixture of mono- and di-alkylated products, the ratio of which can be influenced by the stoichiometry of the reagents and the reaction conditions.

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq for mono-alkylation, 2.2 eq for di-alkylation) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the mono- and di-alkylated products.

Method 2: Reductive Amination

This method is an alternative for the synthesis of mono-alkylated products and involves the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and the corresponding aldehyde or ketone (1.0 eq) in DCM.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize hypothetical quantitative data for the N-alkylation of this compound with benzyl bromide, based on typical yields for similar reactions.

Table 1: Direct N-Alkylation with Benzyl Bromide

ProductAlkylating Agent (eq)BaseSolventTemp (°C)Time (h)Yield (%)
Mono-benzyl1.1K₂CO₃DMF70645-55
Di-benzyl2.2K₂CO₃DMF801260-70
Mono-benzyl1.1NaHTHF60450-60

Table 2: Reductive Amination with Benzaldehyde

ProductAldehyde (eq)Reducing AgentSolventTime (h)Yield (%)
Mono-benzyl1.0STABDCM870-80

Mandatory Visualization

experimental_workflow cluster_alkylation Direct N-Alkylation cluster_reductive_amination Reductive Amination start1 This compound reaction1 Reaction at 60-80°C start1->reaction1 reagents1 Alkyl Halide, Base (K₂CO₃ or NaH) reagents1->reaction1 solvent1 Anhydrous Solvent (DMF or THF) solvent1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 Mono- and Di-alkylated Products purification1->product1 start2 This compound imine_formation Imine Formation start2->imine_formation reagents2 Aldehyde/Ketone, Acetic Acid reagents2->imine_formation solvent2 DCM or DCE solvent2->imine_formation reduction Reduction imine_formation->reduction reducing_agent Reducing Agent (STAB) reducing_agent->reduction workup2 Aqueous Workup reduction->workup2 purification2 Column Chromatography workup2->purification2 product2 Mono-alkylated Product purification2->product2 logical_relationship cluster_products Alkylation Products cluster_factors Controlling Factors start This compound mono_alkylated N-Alkyl-5-chloropyrazine-2,3-diamine start->mono_alkylated 1 eq. Alkylating Agent di_alkylated N,N'-Dialkyl-5-chloropyrazine-2,3-diamine start->di_alkylated >2 eq. Alkylating Agent mono_alkylated->di_alkylated Further Alkylation stoichiometry Reagent Stoichiometry stoichiometry->mono_alkylated stoichiometry->di_alkylated conditions Reaction Conditions (Base, Solvent, Temp.) conditions->mono_alkylated conditions->di_alkylated

One-Pot Synthesis of Bioactive Pyrazino[2,3-b]quinoxaline Scaffolds from 5-Chloropyrazine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery and Medicinal Chemistry

Introduction

Fused heterocyclic compounds are cornerstones in the development of novel therapeutic agents. Among them, the pyrazino[2,3-b]quinoxaline scaffold has garnered significant attention due to its diverse pharmacological activities, including potent antitumor properties. This document provides detailed protocols for the efficient one-pot synthesis of substituted pyrazino[2,3-b]quinoxalines, starting from the readily available 5-Chloropyrazine-2,3-diamine. The methodologies presented herein are optimized for high yields and short reaction times, leveraging microwave-assisted organic synthesis (MAOS). Additionally, we explore the biological significance of these compounds as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation often dysregulated in cancer.

One-Pot Synthesis of 2-Chloro-dibenzo[f,h]pyrazino[2,3-b]quinoxaline

This section details the one-pot synthesis of a representative pyrazino[2,3-b]quinoxaline derivative, 2-chloro-dibenzo[f,h]pyrazino[2,3-b]quinoxaline, through the condensation of this compound with phenanthrene-9,10-dione.

Reaction Scheme

Application Notes and Protocols for Biological Activity Screening of 5-Chloropyrazine-2,3-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biological activity screening of synthesized derivatives of 5-Chloropyrazine-2,3-diamine. This class of compounds holds significant promise in the discovery of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The following sections detail the synthesis rationale, screening methodologies, and data interpretation for anticancer and antimicrobial activities.

Introduction

Pyrazine-based compounds are a well-established class of heterocyclic molecules with a broad spectrum of biological activities. The pyrazine ring system is a key pharmacophore in several approved drugs. The introduction of amino and chloro substituents on the pyrazine core, as in this compound, provides a versatile scaffold for the synthesis of a diverse library of derivatives. The amino groups offer sites for substitution to modulate lipophilicity, steric bulk, and hydrogen bonding capacity, while the chloro group can influence the electronic properties of the ring and serve as a leaving group for further functionalization. This structural versatility makes these derivatives prime candidates for screening against various biological targets.

Synthesis of this compound Derivatives

A common synthetic strategy to generate a library of derivatives from this compound involves N-alkylation or N-arylation of the amino groups. A representative synthetic workflow is outlined below.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Products A This compound B React with various aldehydes/ketones A->B Condensation D Schiff Base Intermediates B->D C Reduction E N-Substituted 5-Chloropyrazine- 2,3-diamine Derivatives C->E D->C e.g., NaBH4

Caption: General workflow for the synthesis of N-substituted this compound derivatives.

Anticancer Activity Screening

The potential of this compound derivatives as anticancer agents can be assessed by evaluating their cytotoxicity against various cancer cell lines. The MTT assay is a widely used, reliable, and high-throughput method for this purpose.

Data Presentation: In Vitro Anticancer Activity

The cytotoxic effects of the synthesized compounds are typically expressed as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDDerivative SubstitutionCancer Cell LineIC50 (µM)
CPD-01 N,N'-bis(phenylmethyl)MDA-MB-231 (Breast)[Hypothetical Data] 8.5
CPD-02 N,N'-bis(4-chlorobenzyl)A549 (Lung)[Hypothetical Data] 5.2
CPD-03 N,N'-bis(2-pyridinylmethyl)HeLa (Cervical)[Hypothetical Data] 12.1
CPD-04 N,N'-bis(3-thienylmethyl)HCT116 (Colon)[Hypothetical Data] 9.8
Doxorubicin (Positive Control)MDA-MB-231 (Breast)0.5
Doxorubicin (Positive Control)A549 (Lung)0.8
Doxorubicin (Positive Control)HeLa (Cervical)0.3
Doxorubicin (Positive Control)HCT116 (Colon)0.6

[Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the in vitro cytotoxicity of this compound derivatives against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, A549, HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives (dissolved in DMSO)

  • Doxorubicin (positive control)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

MTT_Assay_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and incubate for 24 hours. B 2. Compound Treatment Add serial dilutions of test compounds and controls to the wells. A->B C 3. Incubation Incubate the plate for 48-72 hours. B->C D 4. MTT Addition Add MTT solution to each well and incubate for 4 hours. C->D E 5. Formazan Solubilization Remove the medium and add DMSO to dissolve the formazan crystals. D->E F 6. Absorbance Measurement Read the absorbance at 570 nm. E->F G 7. Data Analysis Calculate IC50 values. F->G MIC_Workflow A 1. Prepare Compound Dilutions Perform serial dilutions of test compounds in a 96-well plate. B 2. Prepare Inoculum Adjust microbial suspension to 0.5 McFarland standard. A->B C 3. Inoculation Add the microbial suspension to each well. B->C D 4. Incubation Incubate plates at 37°C for 24 hours (bacteria) or 48 hours (fungi). C->D E 5. Determine MIC Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. D->E Signaling_Pathways cluster_compound This compound Derivatives cluster_pathways Potential Cellular Targets cluster_outcomes Biological Outcomes Compound Pyrazine Derivative Kinase Protein Kinases (e.g., EGFR, VEGFR) Compound->Kinase Inhibition Apoptosis Apoptotic Pathways (e.g., Caspase activation) Compound->Apoptosis Modulation CellCycle Cell Cycle Regulation (e.g., CDK inhibition) Compound->CellCycle Interference Proliferation Inhibition of Cell Proliferation Kinase->Proliferation CellDeath Induction of Apoptosis Apoptosis->CellDeath CycleArrest Cell Cycle Arrest CellCycle->CycleArrest

Troubleshooting & Optimization

Improving the yield of reactions with 5-Chloropyrazine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of reactions involving 5-Chloropyrazine-2,3-diamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction type for this compound to improve yield?

A1: The most prevalent and effective reaction is the condensation with a 1,2-dicarbonyl compound to synthesize pteridine derivatives. This reaction, a variant of the Gabriel-Isay condensation, forms the pyrazine ring of the pteridine scaffold. Optimizing this condensation is critical for achieving high yields.

Q2: I am observing a very low yield in my pteridine synthesis. What are the likely causes?

A2: Low yields can arise from several factors:

  • Incomplete Reaction: The condensation may not have proceeded to completion. Consider extending the reaction time or increasing the temperature.

  • Suboptimal Reaction Conditions: The choice of solvent and base is crucial and can significantly affect the yield.

  • Side Reactions: Unwanted side reactions can consume starting materials. Identifying and minimizing these is key.

  • Product Degradation: Pteridine derivatives can be sensitive to harsh reaction or workup conditions.

Q3: How can I minimize the formation of side products?

A3: To reduce side products, a systematic optimization of reaction parameters such as temperature, catalyst, and reaction time is recommended. Maintaining a low reaction temperature and carefully controlling the stoichiometry of the reactants can also prevent self-condensation or other side reactions of the dicarbonyl compound.

Q4: What are the best practices for purifying the final pteridine product?

A4: Purification can be challenging due to the potential for isomeric products and other impurities.

  • Recrystallization: This is an effective method for purifying solid products. The choice of solvent is critical for successful purification.

  • Column Chromatography: For complex mixtures or when recrystallization is not effective, column chromatography using silica gel is a reliable method. A solvent system such as hexane and ethyl acetate may be employed for elution.

  • Liquid-Liquid Extraction: This can be used as an initial purification step to remove certain impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to No Product Formation Inactive reagents or catalyst.Ensure the purity and activity of this compound and the dicarbonyl compound. If using a catalyst, verify its integrity.
Low reaction temperature.Gradually increase the reaction temperature in increments of 10°C. Consider using a higher boiling point solvent or microwave irradiation to achieve higher temperatures and reduce reaction times.
Inappropriate solvent.The solvent should fully dissolve the reactants. Screen different solvents, such as ethanol, methanol, DMF, or DMSO, to find the optimal one for your specific reaction.
Formation of Multiple Products/Isomers Lack of regioselectivity in the condensation reaction.The nucleophilicity of the amino groups in this compound can be influenced by pH. Under acidic conditions, the reaction may favor the formation of one isomer over another. The addition of reagents like sodium bisulfite has been shown to improve regioselectivity in similar reactions.
Side reactions of the dicarbonyl compound.Use a slight excess of the diamine, and add the dicarbonyl compound slowly to the reaction mixture to minimize its self-condensation.
Product is Difficult to Purify Co-elution of isomers or impurities during chromatography.Optimize the mobile phase for column chromatography. A gradient elution may be necessary to separate closely related compounds. Consider using high-performance liquid chromatography (HPLC) for difficult separations.
Product is insoluble or poorly soluble.For purification by recrystallization, screen a wide range of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature.

Data on Reaction Condition Optimization

The following table summarizes the general effects of various parameters on the yield of pteridine synthesis from diamine precursors, based on literature for analogous reactions.

Parameter Condition Effect on Yield Notes
Temperature Low (e.g., Room Temp)May result in incomplete reaction and low yield.
High (e.g., Reflux, 80-120°C)Generally increases reaction rate and yield.High temperatures can sometimes lead to degradation or side reactions.
Microwave IrradiationCan significantly reduce reaction time and improve yield.[1]Offers rapid and uniform heating.
Solvent Aprotic (e.g., Toluene, Dioxane)Can be effective, but solubility may be an issue.
Protic (e.g., Ethanol, Methanol)Often good solvents for the starting materials.Can participate in side reactions in some cases.
Polar Aprotic (e.g., DMF, DMSO)High boiling points allow for higher reaction temperatures, often leading to better yields.Can be difficult to remove during workup.
Base Weak Base (e.g., Triethylamine)Can be effective in catalyzing the condensation.
Strong Base (e.g., Potassium Hydride)May be required for less reactive substrates but can also promote side reactions.
Catalyst Acid Catalyst (e.g., Acetic Acid)Can improve the rate of condensation and influence regioselectivity.
No CatalystThe reaction may proceed without a catalyst, but at a slower rate.

Experimental Protocols

General Protocol for the Condensation of this compound with a 1,2-Dicarbonyl Compound

This protocol provides a general procedure for the synthesis of a pteridine derivative. The specific dicarbonyl compound, solvent, and temperature may need to be optimized for your specific target molecule.

Materials:

  • This compound

  • 1,2-Dicarbonyl compound (e.g., glyoxal, diacetyl)

  • Anhydrous ethanol (or other suitable solvent)

  • Glacial acetic acid (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol.

  • Add the 1,2-dicarbonyl compound (1 to 1.1 equivalents) to the solution.

  • If using an acid catalyst, add a catalytic amount of glacial acetic acid.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve this compound in Solvent B Add Dicarbonyl Compound A->B C Add Catalyst (Optional) B->C D Heat to Reflux C->D E Monitor by TLC D->E F Cool to Room Temperature E->F G Isolate Crude Product (Filtration/Evaporation) F->G H Purify (Recrystallization/Chromatography) G->H I Characterize Final Product H->I

Caption: A generalized experimental workflow for pteridine synthesis.

Troubleshooting_Yield Start Low Yield Observed Incomplete Is the reaction incomplete? Start->Incomplete SideProducts Are there significant side products? Incomplete->SideProducts No IncreaseTimeTemp Increase reaction time and/or temperature Incomplete->IncreaseTimeTemp Yes Purification Is product lost during purification? SideProducts->Purification No OptimizeConditions Optimize solvent, base, or catalyst SideProducts->OptimizeConditions Yes ImprovePurification Optimize purification method (e.g., solvent system) Purification->ImprovePurification Yes Success Yield Improved Purification->Success No IncreaseTimeTemp->Success OptimizeConditions->Success ImprovePurification->Success

Caption: A decision tree for troubleshooting low reaction yields.

Reaction_Pathway Reactants This compound + Dicarbonyl Compound Intermediate Dihydro-pteridine Intermediate Reactants->Intermediate Condensation Product Pteridine Product Intermediate->Product Oxidation/Aromatization

Caption: A simplified reaction pathway for pteridine formation.

References

Technical Support Center: Purification of 5-Chloropyrazine-2,3-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of 5-Chloropyrazine-2,3-diamine and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The primary purification techniques for this compound derivatives are recrystallization, column chromatography, and liquid-liquid extraction. The choice of method depends on the physical state of the compound (solid or liquid), the nature of the impurities, and the desired final purity.

Q2: What are common impurities I might encounter in the synthesis of this compound derivatives?

A2: A common class of impurities is imidazole derivatives, which can form as byproducts during the synthesis of pyrazines.[1][2][3] Other potential impurities include unreacted starting materials, reagents, and other side-products. The polarity of these impurities will dictate the most effective purification strategy.

Q3: My yield is very low after purification. What are the likely causes?

A3: Low recovery after purification can be due to several factors. In recrystallization, the compound may have some solubility in the cold solvent, leading to loss in the mother liquor.[4] For column chromatography, the compound might be adsorbing to the stationary phase.[4] It is also possible that the initial crude product had a lower than expected yield of the desired compound.

Q4: How can I improve the separation of my target compound from a closely related impurity during column chromatography?

A4: To improve separation of compounds with similar polarities, you can optimize the mobile phase.[2] Using a shallower solvent gradient or even isocratic elution with a fine-tuned solvent ratio can enhance resolution.[2] Additionally, using a stationary phase with a higher surface area can also improve separation.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound derivatives.

Issue 1: Oiling Out During Recrystallization

Problem: The compound precipitates as an oil instead of forming crystals during recrystallization.

Possible Causes & Solutions:

CauseSolution
Solution is supersaturated Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.
Cooling rate is too fast Slow, undisturbed cooling is crucial for crystal formation. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.
Inappropriate solvent system The chosen solvent may be too good of a solvent. Try a solvent system where the compound is less soluble, or use a co-solvent system (e.g., ethanol/water, ethyl acetate/hexane).
Presence of impurities Impurities can inhibit crystal lattice formation. Try a preliminary purification step like a quick filtration through a small plug of silica gel.
Issue 2: Poor Separation in Column Chromatography

Problem: The desired compound co-elutes with impurities during column chromatography.

Possible Causes & Solutions:

CauseSolution
Inappropriate mobile phase polarity Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound. A common mobile phase for pyrazine derivatives is a mixture of hexane and ethyl acetate.[1]
Column overloading The amount of crude material is too high for the column size. As a general rule, use a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Column channeling Poorly packed column leads to uneven solvent flow. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Structurally similar impurities If impurities have very similar polarity, consider derivatization to alter the polarity of either the desired compound or the impurity before chromatography. Alternatively, a different purification technique like recrystallization might be more effective.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is suitable for solid this compound derivatives.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvent systems for pyrazine derivatives include ethanol, ethyl acetate/hexane, and acetone/water.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to completely dissolve it.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

This method is effective for separating this compound derivatives from impurities with different polarities.

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Mobile Phase Selection: Determine the optimal mobile phase using TLC. A mixture of hexane and ethyl acetate is a good starting point.[1] Adjust the ratio to achieve good separation between the desired compound and impurities.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Apply the sample carefully to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The elution can be isocratic (constant solvent composition) or gradient (gradually increasing the polarity of the mobile phase).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

The following tables provide representative data for the purification of a hypothetical this compound derivative.

Table 1: Comparison of Purification Methods

Purification MethodStarting Purity (Crude)Final PurityYieldNotes
Recrystallization (Ethanol)85%98%75%Effective for removing less soluble impurities.
Column Chromatography (Hexane:EtOAc)85%>99%85%Provides high purity but can be more time-consuming.
Liquid-Liquid Extraction85%90%95%Good for initial cleanup, but may not remove all impurities.

Table 2: Optimization of Column Chromatography Conditions

Mobile Phase (Hexane:Ethyl Acetate)Purity of Main FractionSeparation Factor (α)
9:195%1.2
7:3>99%1.8
1:197%1.5

Visualizations

Caption: Troubleshooting workflow for common purification issues.

References

Optimization of reaction conditions for 5-Chloropyrazine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 5-Chloropyrazine-2,3-diamine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical approach for the synthesis of this compound is the sequential nucleophilic aromatic substitution (SNAr) of a suitable polychlorinated pyrazine precursor, such as 2,3,5-trichloropyrazine, with an ammonia source. The reaction proceeds in two main steps: initial amination to form an intermediate, followed by a second amination to yield the desired product.

Q2: Which factors are most critical for optimizing the yield and purity of this compound?

The most critical factors to control during the synthesis are:

  • Reaction Temperature: Influences the rate of reaction and the formation of byproducts.

  • Pressure: Particularly important when using ammonia gas or working in a sealed reactor.

  • Reaction Time: Insufficient time can lead to incomplete conversion, while excessive time may promote side reactions.

  • Solvent: The choice of solvent affects the solubility of reactants and intermediates, influencing the reaction rate.

  • Base: An appropriate base is often required to neutralize the HCl generated during the reaction.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the identification of the starting material, intermediates, and the final product, enabling a determination of the reaction's endpoint.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.Increase reaction time or temperature. Ensure adequate mixing.
Suboptimal temperature.Optimize the reaction temperature. A temperature gradient study is recommended.
Poor solubility of starting material.Select a more suitable solvent or a co-solvent system.
Loss of product during workup.Optimize the extraction and purification steps. Consider alternative purification methods like column chromatography.
Formation of Multiple Byproducts Reaction temperature is too high.Lower the reaction temperature to improve selectivity.
Incorrect stoichiometry of reagents.Carefully control the molar ratios of the starting material, ammonia source, and base.
Presence of moisture or air.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Inconsistent Results Variability in reagent quality.Use high-purity, anhydrous reagents and solvents.
Fluctuations in reaction conditions.Ensure precise control over temperature, pressure, and stirring rate.
Difficulty in Product Purification Co-elution of impurities.Optimize the mobile phase for column chromatography or consider a different stationary phase.
Product instability.Handle the purified product under an inert atmosphere and store it at a low temperature.

Experimental Protocols

General Protocol for the Synthesis of this compound from 2,3,5-Trichloropyrazine

This protocol is a generalized procedure and should be optimized for specific laboratory conditions.

1. Preparation of Reactants:

  • In a pressure-rated reaction vessel, dissolve 2,3,5-trichloropyrazine in a suitable anhydrous solvent (e.g., 1,4-dioxane, N,N-dimethylformamide, or ethanol).

  • If using a solid ammonia source like ammonium hydroxide, prepare a solution of the appropriate concentration.

2. Reaction Setup:

  • Seal the reaction vessel and place it in a temperature-controlled heating mantle or oil bath with vigorous stirring.

  • If using ammonia gas, purge the vessel with nitrogen or argon before introducing a controlled flow of ammonia.

3. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and maintain it for the specified reaction time (e.g., 6-24 hours).

  • Monitor the reaction progress periodically by taking aliquots and analyzing them by TLC or HPLC.

4. Workup and Purification:

  • After completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Data Presentation

Table 1: Optimization of Reaction Temperature
EntryTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
180124592
2100126595
3120127890
4140127585

Reaction conditions: 2,3,5-trichloropyrazine (1 mmol), aqueous ammonia (10 equiv.), ethanol (10 mL) in a sealed tube.

Table 2: Effect of Solvent on Reaction Yield
EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Ethanol1201278
21,4-Dioxane1201285
3DMF1201282
4Acetonitrile1201265

Reaction conditions: 2,3,5-trichloropyrazine (1 mmol), aqueous ammonia (10 equiv.) in a sealed tube.

Visualizations

experimental_workflow start Start reagents 1. Prepare Reactants (2,3,5-Trichloropyrazine, Ammonia Source, Solvent) start->reagents setup 2. Reaction Setup (Seal Vessel, Inert Atmosphere) reagents->setup reaction 3. Reaction Execution (Heat and Stir) setup->reaction monitoring 4. Monitor Progress (TLC/HPLC) reaction->monitoring workup 5. Workup (Cool, Filter/Concentrate) reaction->workup monitoring->reaction purification 6. Purification (Recrystallization/ Column Chromatography) workup->purification product Final Product: This compound purification->product end End product->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Yield? incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes byproducts Byproducts Present? low_yield->byproducts No increase_time_temp Increase Time/ Temperature incomplete_reaction->increase_time_temp Yes optimize_workup Optimize Workup/ Purification incomplete_reaction->optimize_workup No success Successful Optimization increase_time_temp->success optimize_workup->success lower_temp Lower Temperature byproducts->lower_temp Yes check_stoichiometry Check Stoichiometry byproducts->check_stoichiometry Check Reagents lower_temp->success check_stoichiometry->success

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

Overcoming low reactivity of 5-Chloropyrazine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Chloropyrazine-2,3-diamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low reactivity of this substrate in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in palladium-catalyzed cross-coupling reactions?

A1: The low reactivity of this compound is primarily due to two factors:

  • Electron-Donating Groups: The two amino (-NH₂) groups on the pyrazine ring are strong electron-donating groups. They increase the electron density on the aromatic ring, which strengthens the Carbon-Chlorine (C-Cl) bond. This makes the crucial first step of the catalytic cycle, oxidative addition of the palladium catalyst to the C-Cl bond, significantly more difficult.

  • Aryl Chloride Inertness: Aryl chlorides are inherently less reactive than the corresponding aryl bromides or iodides in palladium-catalyzed reactions.[1] The combination of a chloride leaving group with an electron-rich ring system presents a significant synthetic challenge.

Q2: Can the amino groups on the pyrazine ring interfere with the catalyst?

A2: Yes. The lone pairs on the nitrogen atoms of the amino groups can coordinate to the palladium center. This can act as a competing ligand, potentially inhibiting the catalyst by occupying coordination sites that are needed for the phosphine ligand or the reactants, thus slowing down or stopping the catalytic cycle.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue: Low to no conversion in the Suzuki-Miyaura coupling of this compound with my boronic acid.

This is a common issue stemming from the difficulty of achieving oxidative addition to the electron-rich C-Cl bond. Here are several strategies to enhance reactivity.

Solution 1: Optimize the Catalyst and Ligand System

The choice of ligand is critical for activating C-Cl bonds. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You need more specialized, electron-rich, and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs).[2]

  • Recommended Ligands:

    • Buchwald-type biaryl phosphine ligands: These are designed for activating challenging substrates. Excellent choices include SPhos, XPhos, and RuPhos.[2] They are bulky, promoting the formation of the active monoligated Pd(0) species, and electron-rich, which facilitates oxidative addition.[3]

    • Sterically hindered alkylphosphine ligands: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) are also highly effective for coupling aryl chlorides.[4]

    • N-Heterocyclic Carbenes (NHCs): PEPPSI-type precatalysts, which feature an NHC ligand, are also a good option for activating aryl chlorides.[4]

Solution 2: Select the Appropriate Base and Solvent

The base plays a key role in the transmetalation step of the Suzuki reaction.[4] For unreactive chlorides, a stronger base is often required.

  • Recommended Bases:

    • Potassium phosphate (K₃PO₄) is often a good choice as it is effective and has good functional group tolerance.

    • Stronger bases like potassium tert-butoxide (KOt-Bu) or cesium carbonate (Cs₂CO₃) can accelerate the reaction but may not be compatible with sensitive functional groups on your coupling partner.[1]

    • Potassium fluoride (KF) can be used, especially if your substrates are sensitive to stronger bases.[4]

  • Recommended Solvents:

    • Anhydrous, polar aprotic solvents are preferred. Common choices include 1,4-dioxane, toluene, or a mixture of toluene and water. The solvent must be thoroughly degassed to prevent catalyst oxidation.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling Optimization
ParameterCondition A (Standard)Condition B (Aggressive)Condition C (NHC Catalyst)
Pd Precatalyst Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)PEPPSI-IPr (3 mol%)
Ligand SPhos (4.5 mol%)P(t-Bu)₃ (4.5 mol%)None
Base K₃PO₄ (2.5 equiv)KOt-Bu (2.5 equiv)K₂CO₃ (3.0 equiv)
Solvent 1,4-Dioxane/H₂O (5:1)Toluene (anhydrous)Toluene (anhydrous)
Temperature 100 - 110 °C110 °C100 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

Troubleshooting Guide: Buchwald-Hartwig Amination

Issue: My C-N coupling reaction between this compound and a primary/secondary amine is failing.

Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this substrate is challenging. Success hinges on a highly active catalyst system capable of C-Cl bond activation and facilitating C-N reductive elimination.[5]

Solution 1: Employ a Modern Catalyst System

First-generation catalysts are unlikely to work. Use a palladium precatalyst paired with a specialized, bulky phosphine ligand.[6]

  • Recommended Ligands:

    • Josiphos-type ligands (e.g., CYPF-tBu): These ferrocenyl-based ligands are highly effective for C-N coupling.

    • Buchwald-type biaryl phosphine ligands: BrettPhos and RuPhos are particularly well-suited for coupling with aryl chlorides.

    • Xantphos: This is a good general-purpose ligand for challenging aminations due to its wide bite angle.[6]

Solution 2: Use a Strong, Non-Nucleophilic Base

A strong base is required to deprotonate the amine coupling partner, but it should not interfere with the substrate or catalyst.[6]

  • Recommended Bases:

    • Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these reactions.

    • Lithium bis(trimethylsilyl)amide (LHMDS) is another strong, non-nucleophilic option.

    • Cesium carbonate (Cs₂CO₃) can be used for more sensitive substrates.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination Optimization
ParameterCondition A (General)Condition B (For Primary Amines)Condition C (Alternative)
Pd Precatalyst Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)Allylpalladium(II) chloride dimer (1.5 mol%)
Ligand Xantphos (4.5 mol%)BrettPhos (4.5 mol%)RuPhos (3.5 mol%)
Base NaOt-Bu (2.2 equiv)LHMDS (2.2 equiv)Cs₂CO₃ (2.5 equiv)
Solvent Toluene (anhydrous)1,4-Dioxane (anhydrous)Toluene (anhydrous)
Temperature 100 - 110 °C100 °C110 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for optimization based on the conditions in Table 1.

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Add Catalyst: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.5 mol%).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for optimization based on the conditions in Table 2.

  • Reaction Setup: To an oven-dried Schlenk tube, add the base (e.g., NaOt-Bu, 2.2 equiv).

  • Add Reagents: In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., Xantphos, 4.5 mol%).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Amine Addition: Add degassed, anhydrous solvent (e.g., Toluene, to achieve ~0.1 M concentration) followed by the amine coupling partner (1.2 equiv) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.

  • Purification: Separate the layers, extract the aqueous phase with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(Cl) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ Ar-Cl) Trans_Complex L-Pd(II)(Ar)(Ar') (Transmetalation Complex) OA_Complex->Trans_Complex Transmetalation (+ Ar'-B(OR)₂) (- Cl⁻, - B(OR)₂) Trans_Complex->Pd0 Reductive Elimination (- Ar-Ar') Product Coupled Product (Ar-Ar') Trans_Complex->Product ArCl This compound (Ar-Cl) ArCl->OA_Complex BoronicAcid Aryl Boronic Acid (Ar'-B(OR)₂) BoronicAcid->Trans_Complex Base Base (e.g., K₃PO₄) Base->Trans_Complex Activates Boronic Acid

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(Cl) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ Ar-Cl) Amide_Complex [L-Pd(II)(Ar)(NR₂)]⁻ (Amido Complex) OA_Complex->Amide_Complex Amine Coordination & Deprotonation (+ HNR₂) (- Cl⁻, - H⁺) Amide_Complex->Pd0 Reductive Elimination (- Ar-NR₂) Product Coupled Product (Ar-NR₂) Amide_Complex->Product ArCl This compound (Ar-Cl) ArCl->OA_Complex Amine Amine (HNR₂) Amine->Amide_Complex Base Base (e.g., NaOt-Bu) Base->Amide_Complex Deprotonates Amine

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Start: Oven-Dried Glassware setup 1. Add Solids (Substrate, Base, Catalyst, Ligand) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent & Reagents inert->solvent reaction 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Quench and Aqueous Work-up reaction->workup purify 6. Dry and Concentrate Organic Layer workup->purify column 7. Purify by Column Chromatography purify->column end End: Characterize Pure Product column->end

Caption: General experimental workflow for cross-coupling reactions.

References

Technical Support Center: Scaling Up Reactions Involving 5-Chloropyrazine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up reactions involving 5-Chloropyrazine-2,3-diamine. The information is presented in a question-and-answer format to address common challenges and provide practical solutions for a seamless transition from laboratory to pilot-plant or industrial scale.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to consider when handling this compound on a large scale?

A1: When handling bulk quantities of this compound, it is crucial to adhere to stringent safety protocols. The compound is a solid that can form dust, which may be harmful if inhaled or comes into contact with skin and eyes.[1] Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat or chemical-resistant suit.[1] In dusty environments, a full-face respirator is recommended.[1]

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize dust and vapor inhalation.[1]

  • Handling: Avoid dust formation during transfer and weighing. Use non-sparking tools and prevent the build-up of electrostatic charge.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Spill Response: In case of a spill, evacuate the area and prevent dust from spreading. Collect the spilled material using spark-proof tools and place it in a suitable container for disposal.[1]

Q2: What are the key reactivity features of this compound that should be considered during scale-up?

A2: this compound possesses two primary reactive sites: the vicinal diamino groups and the chloro substituent.

  • The 2,3-diamine functionality makes it an excellent precursor for condensation reactions with 1,2-dicarbonyl compounds to form pteridines and other fused heterocyclic systems.

  • The chloro group at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups. The pyrazine ring is inherently electron-deficient, which facilitates this type of reaction.

Q3: What are the most common applications of this compound in industrial synthesis?

A3: this compound is a valuable building block in the pharmaceutical and agrochemical industries. Its primary application is in the synthesis of pteridine and lumazine derivatives, which are scaffolds for various biologically active molecules. Pteridines are found in a wide range of natural products and are essential components of many cofactors and signaling molecules.

II. Troubleshooting Guide for Scale-Up Reactions

This guide addresses common issues encountered during the scale-up of reactions involving this compound.

Issue 1: Low Yield of the Desired Product

Potential Cause Troubleshooting Recommendation
Incomplete Reaction Extend the reaction time and monitor progress by TLC or HPLC. Ensure adequate mixing, as poor agitation can lead to localized concentration gradients and incomplete conversion.[1]
Suboptimal Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to degradation of starting materials or products. Consider a lower temperature for a longer duration.
Incorrect Stoichiometry Carefully control the stoichiometry of reactants. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to side reactions and purification challenges.
Product Degradation during Work-up Perform quenching and extraction steps promptly and at a controlled temperature. Some pyrazine derivatives can be sensitive to harsh acidic or basic conditions during work-up.[1]

Issue 2: Formation of Impurities and Side Products

Potential Cause Troubleshooting Recommendation
Side Reactions The presence of two amino groups and a chloro substituent can lead to various side reactions. For instance, in condensation reactions, self-condensation of the dicarbonyl compound can occur. In nucleophilic substitution reactions, di-substitution on the pyrazine ring is a possibility. Careful control of reaction conditions (temperature, addition rate of reagents) can minimize these side reactions.
Over-reaction or Degradation Prolonged reaction times or excessive temperatures can lead to the formation of degradation products. Monitor the reaction closely and stop it once the desired conversion is achieved.
Impure Starting Materials The purity of this compound and other reactants is critical. Impurities can lead to the formation of unwanted byproducts and complicate purification. Ensure all starting materials meet the required purity specifications.

Issue 3: Challenges in Product Purification and Isolation

Potential Cause Troubleshooting Recommendation
Product is an Oil or Fails to Crystallize The presence of impurities or residual solvent can inhibit crystallization. Purify the crude product using column chromatography before attempting recrystallization. Experiment with different solvent systems for recrystallization. Ensure the product is thoroughly dried under vacuum.
Difficulty in Removing Unreacted Starting Materials or Byproducts If the product and impurities have similar polarities, chromatographic separation can be challenging. Consider derivatization of the impurity to alter its polarity, or explore alternative purification techniques such as preparative HPLC or crystallization from a different solvent system.

III. Experimental Protocols

A. Lab-Scale Synthesis of 6-Chloropteridine

This protocol describes a typical lab-scale condensation reaction of this compound with a 1,2-dicarbonyl compound.

Materials:

  • This compound

  • Diethyl ketomalonate

  • Ethanol

  • Sodium ethoxide solution (21% in ethanol)

  • Acetic acid

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • Add diethyl ketomalonate (1.1 equivalents) to the solution.

  • Slowly add sodium ethoxide solution (2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with acetic acid.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

B. Pilot-Plant Scale Synthesis of 6-Chloropteridine

This protocol outlines the scaled-up synthesis of 6-chloropteridine, highlighting key considerations for larger quantities.

Materials:

  • This compound

  • Diethyl ketomalonate

  • Ethanol (industrial grade)

  • Sodium ethoxide solution (21% in ethanol)

  • Acetic acid

  • Glass-lined reactor with overhead stirring and temperature control

  • Filtration and drying equipment

Procedure:

  • Charge the glass-lined reactor with ethanol and this compound (1 equivalent).

  • Start the agitator and ensure the solid is well-suspended.

  • Add diethyl ketomalonate (1.1 equivalents) to the reactor.

  • Control the addition rate of the sodium ethoxide solution (2 equivalents) to maintain the internal temperature below 30°C.

  • Once the addition is complete, heat the reactor to reflux (approximately 78°C) and maintain for 6-8 hours. Monitor the reaction by in-process control (IPC) using HPLC.

  • Cool the reactor to 20-25°C and slowly add acetic acid to neutralize the mixture to a pH of 6-7.

  • The product precipitates out of the solution. Filter the slurry using a centrifuge or filter press.

  • Wash the filter cake with cold ethanol to remove impurities.

  • Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.

Quantitative Data Comparison: Lab vs. Pilot-Plant Scale

ParameterLab Scale (10 g)Pilot-Plant Scale (10 kg)
This compound 10 g10 kg
Diethyl ketomalonate 13.5 g13.5 kg
Ethanol 200 mL200 L
Sodium Ethoxide Solution (21%) 44 mL44 L
Reaction Time 4-6 hours6-8 hours
Typical Yield 85-90%80-85%
Purity (by HPLC) >98%>98%

IV. Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_reagents Prepare Reagents: - this compound - Diethyl ketomalonate - Ethanol - Sodium Ethoxide charge_reactor Charge Reactor prep_reagents->charge_reactor add_reagents Add Reagents charge_reactor->add_reagents reflux Reflux & Monitor (TLC/HPLC) add_reagents->reflux cool_neutralize Cool & Neutralize reflux->cool_neutralize filter_wash Filter & Wash cool_neutralize->filter_wash dry Dry Product filter_wash->dry final_product final_product dry->final_product Final Product: 6-Chloropteridine

Caption: Experimental workflow for the synthesis of 6-Chloropteridine.

troubleshooting_logic start Low Yield Issue incomplete_reaction Incomplete Reaction? start->incomplete_reaction suboptimal_temp Suboptimal Temperature? start->suboptimal_temp degradation Degradation during Work-up? start->degradation solution1 Extend reaction time Improve mixing incomplete_reaction->solution1 Yes solution2 Optimize temperature profile suboptimal_temp->solution2 Yes solution3 Control work-up conditions (T, pH) degradation->solution3 Yes

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Purification of 5-Chloropyrazine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloropyrazine-2,3-diamine. The following sections address common issues related to the removal of impurities from this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound largely depends on its synthetic route. A common method for its preparation is the chlorination of pyrazine-2,3-diamine. Potential impurities from this synthesis can include:

  • Unreacted Starting Material: Pyrazine-2,3-diamine.

  • Over-chlorinated Byproducts: Dichlorinated pyrazine derivatives, such as 5,6-dichloropyrazine-2,3-diamine.

  • Regioisomers: If the starting material is asymmetrically substituted, other positional isomers of the chlorinated product may form.

  • Hydrolysis Products: The chloro group on the pyrazine ring can be susceptible to hydrolysis, leading to the formation of the corresponding hydroxypyrazine derivative, particularly if moisture is present during synthesis or workup.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification, as well as leftover chlorinating agents (e.g., N-chlorosuccinimide) and their byproducts (e.g., succinimide), may be present.

Q2: My NMR spectrum shows unexpected signals. How can I identify the impurities?

A2: Unexpected signals in the NMR spectrum often indicate the presence of the impurities mentioned above.

  • Broad signals can sometimes be attributed to the quadrupolar effects of the nitrogen atoms in the pyrazine ring.

  • To identify specific impurities, it is recommended to use a combination of analytical techniques such as High-Performance Liquid Chromatography (HPLC) , Gas Chromatography (GC) , and Mass Spectrometry (MS) . Comparing the retention times and mass spectra of your sample to known standards of potential impurities is the most reliable identification method.

Q3: I am having trouble removing a persistent impurity. What purification strategy should I try?

A3: The choice of purification method depends on the nature of the impurity. A logical workflow can help in selecting the most effective technique.

PurificationWorkflow cluster_purification Purification Method Selection start Crude This compound impurity_type Identify Impurity Type (TLC, HPLC, GC-MS) start->impurity_type recrystallization Recrystallization impurity_type->recrystallization Solid Impurities Different Solubility Profile column Column Chromatography (Silica or Alumina) impurity_type->column Similar Polarity to Product Isomers, Byproducts acid_base Acid-Base Extraction impurity_type->acid_base Acidic or Basic Impurities end Pure This compound recrystallization->end column->end acid_base->end

Caption: Workflow for selecting a purification method.

Q4: My compound "oils out" during recrystallization. What should I do?

A4: "Oiling out," where the compound separates as a liquid instead of forming crystals, can occur if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To address this:

  • Ensure the boiling point of your recrystallization solvent is lower than the melting point of this compound.

  • Try using a larger volume of solvent to avoid oversaturation.

  • Cool the solution more slowly to encourage crystal formation.

  • Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.

  • Adding a seed crystal of the pure compound can also induce crystallization.

Q5: My compound streaks on the TLC plate during column chromatography. How can I improve the separation?

A5: Streaking on a TLC plate, which often translates to poor separation on a column, is common for amine-containing compounds on silica gel due to strong interactions with the acidic silanol groups. To mitigate this:

  • Add a basic modifier to your eluent. A small amount of triethylamine (e.g., 0.1-1%) or ammonium hydroxide can neutralize the acidic sites on the silica gel, leading to sharper bands and better separation.

  • Consider using a different stationary phase, such as basic alumina or amine-functionalized silica , which are better suited for the purification of basic compounds.

Data on Purification Methods

The following table summarizes common purification techniques and provides typical parameters that can be used as a starting point for optimization.

Purification MethodTypical ParametersExpected Purity Improvement
Recrystallization Solvent: Ethanol, Ethyl Acetate/Hexane mixtures, Toluene.Can significantly increase purity from ~90% to >98% if impurities have different solubility profiles.
Silica Gel Column Chromatography Stationary Phase: Silica Gel (230-400 mesh).Eluent: A gradient of Ethyl Acetate in Hexane or Dichloromethane in Hexane. For basic compounds, adding ~0.5% triethylamine to the eluent is often beneficial.Effective for separating compounds with different polarities. Can increase purity to >99%.
Preparative HPLC Stationary Phase: C18 reverse-phase column.Mobile Phase: A gradient of acetonitrile in water, often with a modifier like formic acid or trifluoroacetic acid.Offers high resolution for difficult separations, capable of achieving >99.5% purity.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, ethyl acetate, hexane, toluene) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to completely dissolve it.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable eluent system that provides good separation between the desired compound and its impurities. The desired compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Chromatography_Workflow start Crude Product tlc 1. Develop TLC Method (Determine Eluent) start->tlc packing 2. Pack Column (Silica Gel Slurry) tlc->packing loading 3. Load Sample (Dry Loading) packing->loading elution 4. Elute Column (Gradient) loading->elution collection 5. Collect & Analyze Fractions (TLC) elution->collection evaporation 6. Combine Pure Fractions & Evaporate Solvent collection->evaporation end Purified Product evaporation->end

Caption: Experimental workflow for column chromatography.

Validation & Comparative

A Comparative Guide to HPLC Analysis of 5-Chloropyrazine-2,3-diamine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of high-performance liquid chromatography (HPLC) methods for the analysis of 5-Chloropyrazine-2,3-diamine in reaction mixtures. The following sections detail experimental protocols for two common HPLC approaches—Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC)—and present a comparison of their performance based on typical analytical parameters. This information is intended to assist researchers, scientists, and drug development professionals in selecting and implementing a suitable analytical method for monitoring reaction progress, identifying impurities, and ensuring the quality of this compound.

Introduction to Analytical Challenges

This compound is a polar aromatic amine, and its analysis by HPLC can be challenging. The presence of two amino groups and a pyrazine ring makes the molecule highly polar, which can lead to poor retention on traditional reversed-phase columns. Furthermore, reaction mixtures may contain a variety of structurally similar impurities, including starting materials, intermediates, and byproducts. Therefore, a robust and selective HPLC method is crucial for accurate quantification and impurity profiling.

This guide compares two primary HPLC techniques suitable for the analysis of polar compounds:

  • Reversed-Phase HPLC (RP-HPLC): The most common HPLC mode, utilizing a nonpolar stationary phase and a polar mobile phase. For polar analytes like this compound, method optimization is often required to achieve adequate retention and separation.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent. HILIC is particularly well-suited for the retention and separation of very polar compounds that are not well-retained in reversed-phase chromatography.

Comparison of HPLC Methods

The selection of an appropriate HPLC method depends on the specific requirements of the analysis, such as the need to separate the main component from polar or nonpolar impurities. The following table summarizes the expected performance of a typical C18 reversed-phase method and a HILIC method for the analysis of a this compound reaction mixture.

ParameterReversed-Phase HPLC (C18)Hydrophilic Interaction Liquid Chromatography (HILIC)
Retention of this compound Low to moderateHigh
Separation of Polar Impurities Challenging, may require ion-pairing reagentsExcellent
Separation of Nonpolar Impurities ExcellentPoor
Mobile Phase Compatibility with MS Good (with volatile buffers like formic acid)Excellent (high organic content enhances ionization)
Typical Run Time 10 - 20 minutes15 - 25 minutes
Method Robustness HighModerate (sensitive to water content in mobile phase)
Experimental Protocols

Below are detailed protocols for a representative RP-HPLC and HILIC method for the analysis of this compound reaction mixtures.

Method 1: Reversed-Phase HPLC

Objective: To achieve separation of this compound from less polar starting materials and byproducts.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      15 50
      20 95
      25 95
      26 5

      | 30 | 5 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the reaction mixture and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Objective: To enhance the retention of this compound and achieve better separation from other polar impurities.

Instrumentation:

  • HPLC system with a UV detector

  • HILIC column (e.g., Amide or Silica-based, 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (ACS grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 0
      15 50
      20 50
      21 0

      | 25 | 0 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the reaction mixture and dissolve it in 10 mL of acetonitrile.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of a this compound reaction mixture.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dissolution Dissolve in Appropriate Solvent ReactionMixture->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC HPLC System Filtration->HPLC Inject Sample Chromatogram Obtain Chromatogram HPLC->Chromatogram Detect Analytes Column Select Column (RP or HILIC) Column->HPLC MobilePhase Prepare Mobile Phase MobilePhase->HPLC Method Set Method Parameters (Gradient, Flow, Temp) Method->HPLC Integration Peak Integration Chromatogram->Integration Quantification Quantification & Impurity Profiling Integration->Quantification

Caption: General workflow for HPLC analysis of reaction mixtures.

Logical Relationship of Method Selection

The choice between a reversed-phase and a HILIC method is dictated by the analytical goal, specifically the nature of the impurities that need to be separated from the main analyte.

Method_Selection Analyte This compound (Highly Polar) Goal Analytical Goal Analyte->Goal NonpolarImpurities Separate from Nonpolar Impurities Goal->NonpolarImpurities  Yes PolarImpurities Separate from Polar Impurities Goal->PolarImpurities  Yes RP_Method Reversed-Phase HPLC NonpolarImpurities->RP_Method HILIC_Method HILIC PolarImpurities->HILIC_Method

Caption: Decision tree for HPLC method selection.

A Comparative Guide to the In Vitro and In Vivo Evaluation of 5-Chloropyrazine-2,3-diamine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 5-Chloropyrazine-2,3-diamine derivatives and structurally related 2,3-diaminopyrazines. The content herein summarizes key experimental data, details the methodologies of pivotal assays, and visualizes relevant biological pathways to facilitate further research and development in this area.

Introduction

Pyrazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[1] Within this class, molecules featuring a 2,3-diaminopyrazine core have garnered significant interest. This guide focuses on derivatives of this compound, exemplified by amiloride and its analogs, which are known for their diuretic and sodium channel blocking activities.[2][3] For comparative purposes, we will evaluate these compounds alongside a series of 2,3-diaminopyrazine derivatives that have been developed as potent Rho kinase (ROCK) inhibitors, demonstrating a different therapeutic potential for this versatile scaffold.[4]

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for two distinct classes of diaminopyrazine derivatives, highlighting their different biological targets and activities.

Table 1: In Vivo Diuretic and Saluretic Activity of 5-Chloro-3,5-diaminopyrazine-2-carboxamide Derivatives in Rats

CompoundDose (mg/kg, p.o.)Urine Volume (mL/kg)Na+ Excretion (mEq/kg)K+ Excretion (mEq/kg)Reference
Amiloride0.110.51.20.3[2]
Prodrug 4a *0.110.21.10.3[2]

*Prodrug 4a is 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole, which converts to amiloride in vivo.[2]

Table 2: In Vitro and In Vivo Activity of 2,3-Diaminopyrazine Derivatives as Rho Kinase (ROCK) Inhibitors

CompoundROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)In Vivo ModelOutcomeReference
Compound 38 30078Monkey model of glaucomaSignificant reduction in intraocular pressure[4][5]
Analog 48 <500<100Not specifiedPotent ROCK1/2 inhibitor[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole (Amiloride Prodrug)

A detailed synthesis protocol is described in the referenced literature.[2] The general approach involves the chemical modification of amiloride to form the oxadiazole ring structure, which is designed to revert to the active amiloride molecule in vivo.

In Vivo Diuretic and Saluretic Activity Assay in Rats

Male rats are administered the test compounds orally.[2] The animals are then placed in metabolism cages, and urine is collected over a specified period. The volume of urine is measured, and the concentrations of sodium (Na+) and potassium (K+) are determined by flame photometry to assess the diuretic and saluretic effects.[2]

In Vitro Rho Kinase (ROCK) Inhibition Assay

The inhibitory activity of the compounds against ROCK1 and ROCK2 is determined using a biochemical assay.[5] Recombinant human ROCK1 and ROCK2 enzymes are incubated with the test compounds at various concentrations in the presence of a substrate peptide and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a fluorescence-based method. The IC₅₀ values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are then calculated.

In Vivo Glaucoma Model in Monkeys

The efficacy of ROCK inhibitors in reducing intraocular pressure (IOP) is evaluated in a monkey model of glaucoma.[4][5] After establishing a baseline IOP, the test compound is administered topically to the eye. IOP is then measured at various time points post-administration to determine the extent and duration of its pressure-lowering effect.[5]

Mandatory Visualization

The following diagrams illustrate a key signaling pathway and a general experimental workflow relevant to the compounds discussed in this guide.

rho_kinase_pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC_P MLC-P ROCK->MLC_P Phosphorylates Contraction Smooth Muscle Contraction MLC_P->Contraction Leads to MLC MLC Inhibitor 2,3-Diaminopyrazine Inhibitor Inhibitor->ROCK Inhibits experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Compound Synthesis biochem_assay Biochemical Assay (e.g., Kinase Inhibition) synthesis->biochem_assay cell_assay Cell-Based Assay (e.g., Cytotoxicity) biochem_assay->cell_assay animal_model Animal Model (e.g., Rat, Monkey) cell_assay->animal_model pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd efficacy Efficacy Studies pk_pd->efficacy

References

A Researcher's Guide to the Spectroscopic Comparison of 5-Chloropyrazine-2,3-diamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. In the realm of heterocyclic chemistry, isomers—molecules with the same chemical formula but different atomic arrangements—can exhibit vastly different chemical, physical, and biological properties. This guide provides a comparative framework for the spectroscopic analysis of 5-Chloropyrazine-2,3-diamine and its positional isomers, offering detailed experimental protocols and expected data interpretations to facilitate their differentiation.

The precise substitution pattern on the pyrazine ring significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures. A thorough analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) is essential for unambiguous identification and characterization.

Spectroscopic Data Summary

Table 1: Expected ¹H NMR and ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

IsomerStructure¹H NMR (ppm)¹³C NMR (ppm)
5-Chloro-2,3-diamine Cl at C5, NH₂ at C2, C3Aromatic H: ~7.5 (s, 1H)Amine H: Broad signalsC2, C3 (C-NH₂): ~150-155C5 (C-Cl): ~130-135C6 (C-H): ~120-125
3-Chloro-2,5-diamine Cl at C3, NH₂ at C2, C5Aromatic H: ~7.0 (s, 1H)Amine H: Broad signalsC2, C5 (C-NH₂): ~150-155C3 (C-Cl): ~130-135C6 (C-H): ~115-120
2-Chloro-3,5-diamine Cl at C2, NH₂ at C3, C5Aromatic H: ~6.5 (s, 1H)Amine H: Broad signalsC3, C5 (C-NH₂): ~150-155C2 (C-Cl): ~140-145C6 (C-H): ~110-115

Note: The exact chemical shifts will vary depending on the solvent and concentration. The presence of two amino groups will lead to broad, exchangeable proton signals in the ¹H NMR spectrum.

Table 2: Expected FT-IR and Mass Spectrometry Data

IsomerFT-IR (cm⁻¹)Mass Spectrometry (m/z)
5-Chloro-2,3-diamine N-H stretch: 3400-3200 (multiple bands)C=N stretch: ~1600C-Cl stretch: 800-600M⁺: ~144/146 (isotope pattern for Cl)Fragmentation: Loss of HCN, Cl, NH₂
3-Chloro-2,5-diamine N-H stretch: 3400-3200 (multiple bands)C=N stretch: ~1600C-Cl stretch: 800-600M⁺: ~144/146 (isotope pattern for Cl)Fragmentation: Loss of HCN, Cl, NH₂
2-Chloro-3,5-diamine N-H stretch: 3400-3200 (multiple bands)C=N stretch: ~1600C-Cl stretch: 800-600M⁺: ~144/146 (isotope pattern for Cl)Fragmentation: Loss of HCN, Cl, NH₂

Note: While the mass spectra of isomers will show the same molecular ion peak, the relative intensities of fragment ions may differ, aiding in their differentiation, especially when coupled with chromatographic separation.

Experimental Protocols

To obtain reliable and comparable spectroscopic data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazine diamine isomer in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of amine protons, sometimes allowing for their observation.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-64 (signal-to-noise dependent)

    • Relaxation delay: 2 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use an FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply the solid sample and ensure good contact with the crystal using the pressure clamp.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis for isomer separation and identification:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the pyrazine diamine isomer in a suitable volatile solvent such as dichloromethane or methanol.

  • Instrumentation: Employ a GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • GC Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended.

    • Injector: Splitless injection at 250-280°C.

    • Oven Program: Start at a low temperature (e.g., 50-70°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 280-300°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • MS Parameters:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230°C.

  • Data Analysis: Identify the peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST, Wiley) and the expected fragmentation patterns. The retention time will be a key differentiator between the isomers.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of the this compound isomers.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Synthesis Synthesis & Purification of Isomers Isomer1 5-Chloro-2,3-diamine Synthesis->Isomer1 Isomer2 3-Chloro-2,5-diamine Synthesis->Isomer2 Isomer3 2-Chloro-3,5-diamine Synthesis->Isomer3 NMR NMR Spectroscopy (¹H & ¹³C) Isomer1->NMR FTIR FT-IR Spectroscopy Isomer1->FTIR GCMS GC-MS Analysis Isomer1->GCMS Isomer2->NMR Isomer2->FTIR Isomer2->GCMS Isomer3->NMR Isomer3->FTIR Isomer3->GCMS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data FTIR_Data Functional Group Identification FTIR->FTIR_Data GCMS_Data Retention Times & Fragmentation Patterns GCMS->GCMS_Data Comparison Isomer Differentiation & Structure Elucidation NMR_Data->Comparison FTIR_Data->Comparison GCMS_Data->Comparison

Caption: General workflow for the spectroscopic comparison of this compound isomers.

Differentiating the Isomers

The key to differentiating the isomers lies in the subtle but significant differences in their spectroscopic data:

  • ¹H NMR: The chemical shift of the lone aromatic proton will be most indicative of the substituent pattern. Electron-donating amino groups will shield this proton (shift to lower ppm), while the electron-withdrawing chlorine atom will deshield it (shift to higher ppm). The position of the chlorine relative to the proton will have the most significant impact on its chemical shift.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazine ring will be uniquely affected by the positions of the chlorine and amino substituents. Carbons directly attached to the electronegative chlorine will be deshielded, while those attached to the amino groups will be shielded compared to the parent pyrazine.

  • FT-IR: While the major functional group absorptions (N-H, C=N) will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to variations in the overall molecular symmetry and bond vibrations.

  • GC-MS: The retention times of the isomers will differ based on their polarity and volatility, providing a clear method of separation. While the mass-to-charge ratio of the molecular ion will be identical, the fragmentation patterns may show reproducible differences in the relative abundances of key fragment ions, which can be used for confirmation.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between the isomers of this compound, a critical step in advancing their research and development endeavors.

Assessing the Metabolic Stability of 5-Chloropyrazine-2,3-diamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel compounds is a critical step in the early stages of drug discovery. A compound's susceptibility to metabolism by hepatic enzymes directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comparative framework for assessing the metabolic stability of compounds derived from the 5-Chloropyrazine-2,3-diamine scaffold.

The liver is the primary site of drug metabolism, where a superfamily of enzymes, most notably the cytochrome P450 (CYP450) system, chemically modifies xenobiotics to facilitate their excretion.[1] For pyrazine-containing compounds, metabolic pathways often involve oxidation of alkyl side chains, ring hydroxylation, and O-demethylation.[2] Assessing the metabolic stability of new chemical entities (NCEs) derived from this compound is crucial for identifying liabilities and guiding medicinal chemistry efforts to optimize their drug-like properties.

Comparative Metabolic Stability of this compound Derivatives

Disclaimer: The following data is hypothetical and for illustrative purposes only. Extensive literature searches did not yield publicly available, directly comparable metabolic stability data for a series of compounds derived from this compound. This table is intended to demonstrate how such data would be presented and interpreted.

Compound IDR1-SubstituentR2-SubstituentHalf-Life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg) in HLM
CPD-001 HH1592.4
CPD-002 -CH3H2555.4
CPD-003 H-OCH310138.6
CPD-004 -CH3-OCH31877.0
CPD-005 -CF3H4530.8

Interpretation of Hypothetical Data:

In this illustrative table, CPD-001 represents the parent compound with moderate stability. The introduction of a methyl group in CPD-002 appears to slightly improve metabolic stability, as indicated by a longer half-life and lower intrinsic clearance. Conversely, the methoxy group in CPD-003 seems to introduce a metabolic soft spot, leading to rapid metabolism. Interestingly, the combination of both substituents in CPD-004 results in stability that is intermediate between CPD-002 and CPD-003. The electron-withdrawing trifluoromethyl group in CPD-005 significantly enhances metabolic stability, suggesting it may block a potential site of metabolism.

Experimental Protocols for Assessing Metabolic Stability

The two most common in vitro methods for evaluating metabolic stability are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a high-throughput method used to assess the susceptibility of a compound to Phase I metabolic enzymes, primarily cytochrome P450s.

Materials:

  • Test compounds

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Prepare a stock solution of the test compound (typically in DMSO).

  • In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, liver microsomes, and the test compound at a final concentration (e.g., 1 µM).

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Test Compound Stock Solution mix Combine Compound & Microsomes stock->mix microsomes Liver Microsomes + Buffer microsomes->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Add NADPH (Start Reaction) pre_incubate->start_reaction time_points Incubate at 37°C (Sample at Time Points) start_reaction->time_points terminate Terminate Reaction (Acetonitrile + IS) time_points->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ & CLint analyze->calculate

Experimental workflow for a liver microsomal stability assay.

Hepatocyte Stability Assay

This assay utilizes intact liver cells and thus provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism, as well as cellular uptake.

Materials:

  • Test compounds

  • Cryopreserved or fresh hepatocytes (e.g., human, rat, mouse)

  • Hepatocyte culture medium

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Thaw and prepare a suspension of hepatocytes in culture medium.

  • Add the test compound to the hepatocyte suspension at a final concentration (e.g., 1 µM).

  • Incubate the mixture at 37°C in a humidified incubator, often with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension and terminate the metabolic activity with ice-cold acetonitrile containing an internal standard.

  • Process the samples for LC-MS/MS analysis to quantify the remaining parent compound.

  • Calculate the half-life and intrinsic clearance.

Potential Metabolic Pathways

Based on the known metabolism of pyrazine-containing compounds, several metabolic pathways can be anticipated for derivatives of this compound. The primary routes of metabolism are expected to be mediated by CYP450 enzymes and involve oxidative transformations.

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound Derivative Oxidation Side-Chain Oxidation (e.g., to alcohol, acid) Parent->Oxidation CYP450 Hydroxylation Ring Hydroxylation Parent->Hydroxylation CYP450 Dealkylation O- or N-Dealkylation Parent->Dealkylation CYP450 Glucuronidation Glucuronidation Oxidation->Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfation Hydroxylation->Sulfation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

Potential metabolic pathways for this compound derivatives.

By systematically evaluating the metabolic stability of a series of this compound derivatives, researchers can establish structure-metabolism relationships. This knowledge is invaluable for guiding the design of new analogs with improved pharmacokinetic profiles, ultimately increasing the probability of identifying a successful drug candidate.

References

A Comparative Guide to the Synthesis of 5-Chloropyrazine-2,3-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative overview of validated synthesis protocols for derivatives of pyrazine compounds, with a specific focus on methodologies applicable to 5-Chloropyrazine-2,3-diamine and its analogues. The following sections detail potential synthetic routes, compare their performance based on experimental data from closely related compounds, and provide comprehensive experimental protocols.

Comparative Analysis of Synthetic Protocols

The synthesis of this compound derivatives can be approached through several strategic pathways, primarily involving the introduction of chloro and amino functionalities onto a pyrazine core. Based on validated methods for similar compounds, two primary routes are proposed and compared:

Route 1: Direct Amination of a Dichloropyrazine Precursor

This approach involves the synthesis of a dichlorinated pyrazine intermediate, followed by selective amination.

Route 2: Chlorination of a Diaminopyrazine Precursor

This alternative strategy begins with a diaminopyrazine core, which is then selectively chlorinated.

The following tables summarize quantitative data from the synthesis of structurally related compounds, offering insights into the potential efficiency of these routes for producing this compound derivatives.

Table 1: Comparison of Chlorination and Amination Reactions in Pyrazine Synthesis

Reaction Step Starting Material Reagent(s) Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference Compound
ChlorinationPyrazine-2-amineN-Chlorosuccinimide (NCS)Dichloromethane (DCM)402155-chloropyrazine-2-amine[1]
Diazotization/Chlorination5-chloropyrazine-2-amineSodium nitrite, Concentrated HCl--10 to RT3152,5-Dichloropyrazine[1]
Dichlorination2-aminopyrazineN-Chlorosuccinimide (NCS)---High-yielding2,3-Diamino-5,6-dichloropyrazine[2]
Amination3-chloropyrazine-2-carboxamideSubstituted benzylamines, TriethylamineTetrahydrofuran (THF)701531-733-benzylaminopyrazine-2-carboxamides[3]

Table 2: Performance Metrics of Different Synthesis Strategies

Strategy Key Intermediates Advantages Disadvantages Potential Overall Yield
Route 1 2,5-DichloropyrazineReadily available starting materials.Potentially harsh reaction conditions; challenges in controlling regioselectivity of amination.Moderate
Route 2 2,3-DiaminopyrazinePotentially milder conditions for chlorination.Starting material may be less accessible; challenges in selective chlorination.Moderate to High[2]

Experimental Protocols

The following are detailed experimental methodologies for key reactions, adapted from validated syntheses of related pyrazine derivatives. These protocols serve as a foundation for developing a synthesis for this compound derivatives.

Protocol 1: Synthesis of a Dichloropyrazine Intermediate (Analogous to 2,5-Dichloropyrazine Synthesis)

Step 1: Synthesis of 5-chloropyrazine-2-amine [1]

  • Under a nitrogen atmosphere, dissolve pyrazine-2-amine (3g, 31.545mmol) in anhydrous dichloromethane (DCM, 30mL).

  • Add N-chlorosuccinimide (NCS) (4.2g, 30.545mmol) to the stirred solution.

  • Heat the reaction mixture to 40°C for 2 hours, monitoring progress by TLC.

  • Upon completion, add more DCM and wash the mixture with water.

  • Dry the organic layer with sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (100-200 mesh) using 20% ethyl acetate in hexane as the eluent to yield 5-chloropyrazine-2-amine.

Step 2: Synthesis of 2,5-Dichloropyrazine [1]

  • Dissolve 5-chloropyrazine-2-amine (1g, 7.751mmol) in concentrated HCl (10mL) and cool to -10°C.

  • Add a solution of sodium nitrite (1.1g, 15.89mmol) dropwise over 1 hour.

  • Allow the reaction to stir at room temperature for 2 hours, monitoring by TLC.

  • Neutralize the reaction mixture with a 50% NaOH solution and extract with DCM.

  • Dry the organic layer with sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (100-200 mesh) using 2% ethyl acetate in hexane as the eluent to yield 2,5-Dichloropyrazine.

Protocol 2: Amination of a Chloropyrazine Derivative (Analogous to 3-benzylaminopyrazine-2-carboxamide Synthesis)[3]
  • Dissolve 3-chloropyrazine-2-carboxamide (1.27 mmol) in tetrahydrofuran (THF, 20 mL) in a round-bottom flask.

  • Add two equivalents of the desired substituted benzylamine and an equimolar amount of triethylamine.

  • Heat the reaction mixture under reflux at 70°C with continuous stirring for 15 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to initiate crystallization.

  • Recrystallize the crude product from ethanol to obtain the purified 3-benzylaminopyrazine-2-carboxamide derivative.

Visualizing Synthetic Strategy Selection

The choice of synthetic route can depend on various factors, including the availability of starting materials and the desired substitution pattern on the final derivative. The following diagram illustrates a logical workflow for selecting a synthesis protocol.

G cluster_sm Starting Material Availability cluster_route1 Route 1: From Dichloropyrazine cluster_route2 Route 2: From Diaminopyrazine start Start: Desired this compound Derivative sm_choice Is a suitable dichloropyrazine or diaminopyrazine readily available? start->sm_choice r1_start Start with Dichloropyrazine sm_choice->r1_start Dichloropyrazine Available r2_start Start with Diaminopyrazine sm_choice->r2_start Diaminopyrazine Available r1_step1 Selective Mono-amination at C2 or C3 r1_start->r1_step1 r1_step2 Second Amination at remaining C-Cl position r1_step1->r1_step2 r1_end Target Derivative r1_step2->r1_end r2_step1 Selective Chlorination at C5 r2_start->r2_step1 r2_end Target Derivative r2_step1->r2_end

Caption: Workflow for selecting a synthesis protocol.

This guide provides a framework for the rational design and synthesis of this compound derivatives. By leveraging established protocols for related compounds, researchers can efficiently develop robust synthetic routes to novel molecules for further investigation.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.